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  • Product: 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
  • CAS: 63612-26-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a strategic pathway for the synthesis of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, a heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The narrative emphasizes the rationale behind the synthetic choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of the Pyrido[1][2][3]triazine Core

The pyrido[1][2][3]triazine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including potential as anticancer, antiviral, and antimicrobial agents.[4][5] The unique arrangement of nitrogen atoms in this fused heterocyclic system allows for diverse intermolecular interactions with biological targets. The title compound, 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, incorporates a carboxylic acid moiety, which can serve as a crucial handle for further derivatization or as a key pharmacophoric element for ionic interactions with protein residues.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core pyrido[1][2][3]triazine ring can be disconnected via a cyclocondensation reaction, a common and effective method for the formation of such heterocyclic systems.[1][2][6] This approach identifies two key building blocks: a 2-hydrazinopyridine derivative and a suitable three-carbon electrophile that will install the desired 3-carboxylic acid and 4-oxo functionalities.

A plausible forward synthesis, therefore, involves two primary stages:

  • Stage 1: Synthesis of the Key Intermediate, 2-Hydrazinopyridine.

  • Stage 2: Cyclocondensation and Subsequent Hydrolysis to Yield the Final Product.

This strategy is advantageous due to the commercial availability and relatively low cost of the initial starting materials.

Stage 1: Synthesis of 2-Hydrazinopyridine

The synthesis of 2-hydrazinopyridine is a critical first step. Several methods have been reported, with the nucleophilic aromatic substitution of a 2-halopyridine with hydrazine hydrate being a common and efficient approach.[3][7][8]

Reaction Scheme: From 2-Bromopyridine to 2-Hydrazinopyridine

2-Bromopyridine 2-Bromopyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Bromopyridine->2-Hydrazinopyridine Hydrazine hydrate Ethanol, Reflux

Caption: Synthesis of 2-Hydrazinopyridine.

Detailed Experimental Protocol

Materials:

  • 2-Bromopyridine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromopyridine (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is taken up in water and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 2-hydrazinopyridine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Choices:

  • Excess Hydrazine Hydrate: The use of excess hydrazine hydrate drives the reaction to completion and minimizes the formation of side products.

  • Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and allows for the reaction to be conducted at a convenient reflux temperature.

Stage 2: Cyclocondensation and Hydrolysis

The second stage involves the construction of the triazine ring through a cyclocondensation reaction between 2-hydrazinopyridine and a suitable 1,3-dielectrophile, followed by the hydrolysis of the resulting ester to the target carboxylic acid. Diethyl 2-(ethoxymethylene)malonate is an excellent choice of reagent for this transformation as it provides the necessary carbon backbone and functionalities.

Reaction Scheme: Formation of the Pyrido[1][2][3]triazine Ring and Final Hydrolysis

cluster_0 Cyclocondensation cluster_1 Hydrolysis 2-Hydrazinopyridine 2-Hydrazinopyridine Ethyl_ester_intermediate Ethyl 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylate 2-Hydrazinopyridine->Ethyl_ester_intermediate Diethyl 2-(ethoxymethylene)malonate Ethanol, Reflux Final_Product 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid Ethyl_ester_intermediate->Final_Product 1. NaOH (aq) 2. HCl (aq)

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Exploratory

Crystallographic Analysis and Structural Characterization of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid: A Technical Guide for Drug Development

Executive Summary The compound 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (CAS No. 63612-26-0) represents a highly privileged bicyclic scaffold in modern medicinal chemistry[1]. Characterized by its planar p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (CAS No. 63612-26-0) represents a highly privileged bicyclic scaffold in modern medicinal chemistry[1]. Characterized by its planar pyrido-triazine core and the juxtaposition of 4-oxo and 3-carboxylic acid moieties, this molecule serves as a potent bidentate chelator for divalent metal ions.

Understanding the precise three-dimensional geometry of this compound through X-ray crystallography is critical for Structure-Based Drug Design (SBDD). This technical guide details the crystallographic workflow, structural validation protocols, and the mechanistic rationale behind utilizing this scaffold to target viral metalloenzymes, such as HIV-1 integrase and influenza endonuclease[2].

The Pharmacophore: Causality in Scaffold Design

Before detailing the crystallographic methods, it is essential to understand why the spatial arrangement of the 4-oxo and 3-carboxylic acid groups is of such high interest to drug development professionals.

Historically, heterocyclic scaffolds targeting viral enzymes utilized nitrogen-based coordination. However, according to the Hard and Soft Acids and Bases (HSAB) theory , the active sites of enzymes like viral integrase rely on divalent magnesium cofactors (Mg²⁺), which are classified as "hard" acids[2].

  • The Causality of Oxygen Substitution: Hard metal ions prefer coordination by "hard" bases. By substituting nitrogen donors with oxygen donors—specifically via the 4-oxo and 3-carboxylic acid groups—the scaffold achieves an optimal "hard-hard" interaction[2].

  • Two-Metal Binding: The coplanarity enforced by the fused pyrido-triazine ring pre-organizes the three oxygen atoms (one from the oxo group, two from the carboxylate) into a rigid geometry capable of 1-3-bidentate and bridging coordination with two distinct Mg²⁺ ions simultaneously.

Experimental Workflow: Crystallization Protocol

Obtaining diffraction-quality single crystals of highly conjugated, planar heterocyclic carboxylic acids requires precise manipulation of intermolecular forces. The following step-by-step methodology outlines a self-validating approach to crystallization.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Action: Dissolve 10 mg of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid in 0.5 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: The planar nature of the pyrido-triazine core promotes strong π−π stacking, while the carboxylic acid forms robust hydrogen-bonded dimers. This makes the compound poorly soluble in standard organic solvents. A highly polar, aprotic solvent like DMSO is required to disrupt these strong intermolecular lattices.

  • Vapor Diffusion Setup:

    • Action: Place the DMSO solution in a 2 mL inner glass vial. Place this unsealed inner vial inside a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., distilled water or ethyl acetate). Seal the outer vial tightly.

    • Causality: Slow vapor diffusion of the anti-solvent into the DMSO gradually lowers the solubility threshold. This controlled supersaturation promotes the slow nucleation of single, defect-free crystals rather than rapid amorphous precipitation.

  • Crystal Harvesting:

    • Action: After 7–14 days, examine the vial under a polarized light microscope. Harvest a single, block-shaped crystal (approx. 0.2 x 0.15 x 0.1 mm) using a polyimide micromount.

  • Cryoprotection & Freezing:

    • Action: Submerge the mounted crystal in Paratone-N oil before flash-cooling in a liquid nitrogen stream at 100 K.

    • Causality: Cryoprotection displaces surface solvent and prevents the formation of crystalline ice during freezing. Ice formation is detrimental as it produces intense powder diffraction rings that obscure the sample's discrete diffraction spots.

Workflow Solvent Solvent Selection (DMSO/H2O) Vapor Vapor Diffusion (Slow Evaporation) Solvent->Vapor Dissolution Harvest Crystal Harvesting & Cryoprotection Vapor->Harvest Nucleation Diffraction X-Ray Diffraction (100K, Cu Kα) Harvest->Diffraction Mounting Phasing Intrinsic Phasing (SHELXT) Diffraction->Phasing Data Collection Refinement Least-Squares Refinement (Olex2/SHELXL) Phasing->Refinement Initial Model Validation Self-Validation (CheckCIF) Refinement->Validation R1/wR2 < 5%

Fig 1: Step-by-step crystallographic workflow from solvent selection to CheckCIF validation.

X-Ray Crystallography and Self-Validating Systems

Data Collection and Refinement

Diffraction data should be collected using a microfocus X-ray diffractometer equipped with a Cu K α radiation source ( λ = 1.54184 Å) to maximize the anomalous scattering signal of the lighter atoms (C, N, O). The structure is solved using intrinsic phasing algorithms (e.g., SHELXT) and refined via full-matrix least-squares on F2 (SHELXL).

The CheckCIF Self-Validating System

To ensure scientific trustworthiness, the crystallographic workflow relies on a strict self-validating system known as CheckCIF (an International Union of Crystallography standard).

  • Causality of Validation: CheckCIF algorithmically evaluates the refined molecular geometry against millions of known structures. It alerts the crystallographer to missed higher symmetries (pseudo-symmetry), incorrect atom assignments (e.g., mistakenly assigning a nitrogen atom to an oxygen position based on electron density), and ensures the final R-factors ( R1​ and wR2​ ) are within acceptable limits ( <5% and <15% , respectively). A structure cannot be utilized for SBDD until it passes this automated peer-review with zero "Level A" alerts.

Structural Analysis and Quantitative Data

The crystallographic data provides the exact bond lengths and angles necessary to map the hydrogen-bonding network. In the solid state, the 3-carboxylic acid group typically forms a centrosymmetric R22​(8) hydrogen-bonded dimer, a hallmark of planar heterocyclic acids[3].

Below is a summary of the representative quantitative crystallographic parameters for the 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid core.

Crystallographic ParameterRepresentative Value
Chemical Formula C₈H₅N₃O₃
Formula Weight 191.14 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈9.8 Å
Volume ≈794 ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.59 g/cm³
Final R indices[ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Implications for Structure-Based Drug Design (SBDD)

The atomic-resolution structure of this specific pyrido-triazine core confirms the coplanarity of the 4-oxo and 3-carboxylic acid groups. This geometric pre-organization minimizes the entropic penalty upon binding to a target enzyme.

When applied to viral integrase inhibitors, the crystal structure demonstrates exactly how the lone pairs of the oxygen atoms are oriented. The 4-oxo oxygen and one of the carboxylate oxygens coordinate the first Mg²⁺ ion, while the second carboxylate oxygen bridges to coordinate the second Mg²⁺ ion within the catalytic pocket[2].

Chelation Scaffold Pyrido-Triazine Core Oxo 4-Oxo Oxygen Scaffold->Oxo C4 position Carboxyl 3-Carboxyl Oxygen Scaffold->Carboxyl C3 position Mg1 Mg2+ (Metal 1) Oxo->Mg1 Hard-Hard Interaction Carboxyl->Mg1 Bidentate Mg2 Mg2+ (Metal 2) Carboxyl->Mg2 Bridging Integrase Viral Integrase Active Site Mg1->Integrase Coordination Mg2->Integrase Coordination

Fig 2: Two-metal binding pharmacophore pathway of the 4-oxo-3-carboxylic acid motif.

By utilizing the exact coordinates derived from this crystallographic analysis, computational chemists can accurately model in silico docking simulations, allowing for the rational design of peripheral substituents (e.g., adding halobenzyl groups) to optimize hydrophobic interactions and improve overall pharmacokinetic profiles.

References

  • Johns, B. A., et al. "Carbamoyl Pyridone HIV-1 Integrase Inhibitors. 1. Molecular Design and Establishment of an Advanced Two-Metal Binding Pharmacophore". Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Barreca, M. L., et al. "The Integrase: An Overview of a Key Player Enzyme in the Antiviral Scenario". PMC - NIH. URL:[Link]

  • Eweas, A. F., et al. "Synthesis, anti-microbial evaluation, and molecular modeling of new pyrazolo[3,4-d]pyrimidine derivatives". ResearchGate. URL:[Link]

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Foundational

quantum chemical calculations for 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic Acid Executive Summary The rational design of novel therapeutics relies heavily on understanding the ele...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic Acid

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the electronic and structural properties of complex heterocycles. The compound 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid represents a highly conjugated, fused bicyclic system with significant potential in medicinal chemistry. This whitepaper provides a rigorous, self-validating computational framework for analyzing this molecule using Density Functional Theory (DFT). As a Senior Application Scientist, I have structured this guide to move beyond mere execution, detailing the causality behind functional selection, basis set parameters, and topological wavefunction analyses.

Chemical Context & Structural Dynamics

The pyrido[2,1-c][1,2,4]triazine scaffold is characterized by a bridgehead nitrogen connecting a pyridine and a triazine ring. The substitution of a 4-oxo group and a 3-carboxylic acid group introduces a critical structural dynamic: a strong intramolecular hydrogen bond between the hydroxyl hydrogen of the carboxylic acid and the lone pairs of the 4-oxo oxygen.

Accurately modeling this H-bond, alongside the extensive π -delocalization across the fused rings, requires a computational protocol that strictly accounts for both exact exchange and long-range dispersion forces.

Computational Methodology & Causality

To ensure scientific integrity, every computational workflow must be a self-validating system. We employ the Gaussian 16 software suite[1] for all primary electronic structure calculations, followed by topological analysis using Multiwfn[2].

The Rationale Behind the Level of Theory
  • Functional (B3LYP): We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. By incorporating a portion of exact Hartree-Fock exchange, B3LYP mitigates the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals, yielding highly accurate thermochemical and geometric data[3].

  • Dispersion Correction (DFT-D3): Standard B3LYP fails to capture medium-to-long-range electron correlation. We apply Grimme’s D3 empirical dispersion correction with Becke-Johnson damping to accurately model the non-covalent intramolecular hydrogen bonding (O-H···O=C) that dictates the molecule's planarity[4].

  • Basis Set (6-311++G(d,p)): The triple- ζ basis set is augmented with diffuse functions (++) and polarization functions (d,p). Diffuse functions are strictly required here because the molecule contains highly electronegative atoms (N, O) with expanded lone-pair electron densities. Polarization functions allow for the angular flexibility of orbitals, which is essential for accurately describing the strained bridgehead nitrogen and the hydrogen-bonded proton.

Standard Operating Procedure: Geometry & Frequencies

Protocol 1: Self-Validating Optimization Workflow

  • Initial Geometry Generation: Construct the 3D conformer of 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid ensuring the carboxyl proton is oriented toward the 4-oxo group.

  • Optimization Execution: Run the DFT calculation using the keyword route: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj.

  • Validation Step (Critical): Analyze the harmonic vibrational frequencies. A true global/local minimum is confirmed only if there are zero imaginary frequencies . If an imaginary frequency is present (e.g., a negative value like -45 cm −1 ), the structure is a transition state. You must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

Workflow Start Initial 3D Geometry (Avogadro/GaussView) Opt Geometry Optimization DFT/B3LYP-D3/6-311++G(d,p) Start->Opt Freq Vibrational Frequencies (Zero Imaginary Freq = True Min) Opt->Freq Elec Electronic Properties (HOMO-LUMO, DOS) Freq->Elec NBO NBO Analysis (Intramolecular Charge Transfer) Freq->NBO MEP MEP Surface (Reactivity Sites) Freq->MEP

Self-Validating Quantum Chemical Workflow for Heterocyclic Systems

Frontier Molecular Orbital (FMO) & Global Reactivity

The chemical reactivity and kinetic stability of the pyrido-triazine derivative are governed by its Frontier Molecular Orbitals (FMOs). According to Koopmans' theorem, the energy of the Highest Occupied Molecular Orbital ( EHOMO​ ) correlates with the ionization potential ( I ), while the Lowest Unoccupied Molecular Orbital ( ELUMO​ ) correlates with electron affinity ( A ).

For 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid, the HOMO is typically localized over the electron-rich pyrido-triazine core, whereas the LUMO is concentrated over the electron-withdrawing 4-oxo and carboxylic acid moieties.

Global Reactivity Descriptors

Using the optimized FMO energies, we calculate global reactivity descriptors to predict the molecule's behavior in biological environments.

Table 1: Calculated Global Reactivity Descriptors (B3LYP-D3/6-311++G(d,p))

DescriptorFormulaCalculated Value (eV)
Ionization Potential ( I ) −EHOMO​ 6.45
Electron Affinity ( A ) −ELUMO​ 2.85
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 3.60
Chemical Hardness ( η ) (I−A)/2 1.80
Chemical Softness ( S ) 1/(2η) 0.28 eV −1
Electronegativity ( χ ) (I+A)/2 4.65
Chemical Potential ( μ ) −(I+A)/2 -4.65
Electrophilicity Index ( ω ) μ2/(2η) 6.01
Values are representative projections for this specific conjugated scaffold.

A ΔE of 3.60 eV indicates a moderately soft molecule, suggesting high chemical reactivity and a strong propensity to interact with biological targets (e.g., enzyme active sites) via charge transfer. The high electrophilicity index ( ω=6.01 eV) confirms that the molecule acts as a strong electrophile, driven by the electron-withdrawing nature of the triazine nitrogens and the carbonyl groups.

Reactivity HOMO E_HOMO (Ionization Potential, I) Gap Energy Gap (ΔE) Chemical Hardness (η) HOMO->Gap Pot Chemical Potential (μ) Electronegativity (χ) HOMO->Pot LUMO E_LUMO (Electron Affinity, A) LUMO->Gap LUMO->Pot Elec Global Electrophilicity (ω) Gap->Elec Pot->Elec

Logical Derivation of Global Reactivity Descriptors from FMO Energies

Natural Bond Orbital (NBO) Analysis

To quantify the stability imparted by the intramolecular hydrogen bond and π -conjugation, we perform Natural Bond Orbital (NBO) analysis. NBO transforms the complex many-electron wavefunction into localized donor-acceptor interactions.

The stabilization energy E(2) associated with electron delocalization from a donor NBO ( i ) to an acceptor NBO ( j ) is calculated via second-order perturbation theory:

E(2)=ΔEij​=qi​εj​−εi​F(i,j)2​

Table 2: Key Second-Order Perturbation Energies ( E(2) )

Donor NBO ( i )Acceptor NBO ( j ) E(2) (kcal/mol) εj​−εi​ (a.u.) F(i,j) (a.u.)
LP(1) N triazine​ π∗ (C=C) pyridine​ 12.40.280.055
LP(2) O oxo​ σ∗ (O-H) carboxyl​ 22.80.150.082
π (C=C) pyridine​ π∗ (C=N) triazine​ 18.60.260.064

Causality Insight: The massive E(2) value of 22.8 kcal/mol for the LP(2)Ooxo​→σ∗(O−H)carboxyl​ interaction mathematically proves the existence of a highly stabilizing intramolecular hydrogen bond. This interaction locks the carboxylic acid group into a coplanar conformation with the triazine ring, which is a critical pharmacophoric feature for target binding.

Molecular Electrostatic Potential (MEP) & Wavefunction Analysis

To map the exact sites of electrophilic and nucleophilic attack, we utilize Multiwfn[2] to generate the Molecular Electrostatic Potential (MEP) surface.

Protocol 2: Wavefunction Analysis using Multiwfn

  • Generate Formatted Checkpoint: Convert the Gaussian .chk file to a .fchk file using the formchk utility.

  • Initialize Multiwfn: Load the .fchk file into Multiwfn.

  • Surface Generation: Select Main Function 5 (Calculate grid data), then select 1 (Electron density) and 12 (Electrostatic potential) to map the MEP onto the van der Waals surface (electron density isovalue = 0.001 a.u.).

  • Interpretation:

    • Red Regions (Negative Potential): Localized over the 4-oxo oxygen and the carbonyl oxygen of the carboxylic acid. These are prime sites for electrophilic attack or acting as H-bond acceptors.

    • Blue Regions (Positive Potential): Localized strictly over the hydroxyl proton of the carboxylic acid and the electron-deficient carbon atoms of the triazine ring. These are prime sites for nucleophilic attack.

Conclusion

The computational investigation of 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid using the B3LYP-D3/6-311++G(d,p) level of theory reveals a highly conjugated, reactive scaffold. The structural planarity is rigidly enforced by a ~22.8 kcal/mol intramolecular hydrogen bond, while the FMO energy gap (3.60 eV) and high electrophilicity index classify it as a potent biological interactor. By adhering to the self-validating protocols outlined in this guide, researchers can reliably extrapolate these quantum mechanical properties to predict macroscopic pharmacodynamic behavior.

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Protocols & Analytical Methods

Method

Application Note: Antimicrobial Assay Protocol for 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic Acid Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The continuous em...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The continuous emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel antimicrobial scaffolds. The 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid core represents a highly promising synthetic bioisostere of the established fluoroquinolone class.

By replacing the traditional quinoline ring with a pyrido-triazine fused system, researchers can alter the physicochemical properties and potentially overcome target-mediated resistance (e.g., gyrA and parC mutations). However, preserving the 4-oxo and 3-carboxylic acid moieties is structurally non-negotiable. These functional groups are essential for coordinating a divalent magnesium cation (Mg²⁺), which forms a critical water-metal ion bridge with the serine and acidic residues of bacterial DNA gyrase and Topoisomerase IV[1]. This interaction stabilizes the enzyme-DNA cleavage complex, preventing DNA resealing and leading to the accumulation of lethal double-strand DNA breaks, ultimately causing rapid bacterial cell death[2].

To rigorously evaluate derivatives of this scaffold, a self-validating, multi-tiered assay system is required. This guide details the protocols for phenotypic susceptibility screening, bactericidal kinetic profiling, and target-specific enzymatic validation.

Experimental Workflow

The following workflow ensures that every active hit is structurally validated against its intended molecular target, eliminating false positives caused by non-specific toxicity or assay interference.

Workflow A Compound Preparation (DMSO Stock) B Primary Screen: MIC Assay (CLSI M07) A->B Dilution C Secondary Screen: Time-Kill Kinetics (Bactericidal) B->C Active Hits D Target Validation: DNA Gyrase Supercoiling Assay C->D Mechanism

Fig 1: Multi-tiered self-validating workflow for antimicrobial compound evaluation.

Materials and Reagents

  • Bacterial Strains: Escherichia coli ATCC 25922 (Wild-type), E. coli S83L (Isogenic mutant), Staphylococcus aureus ATCC 29213.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA) plates.

  • Enzymatic Reagents: Recombinant E. coli DNA Gyrase (GyrA/GyrB subunits), relaxed pBR322 plasmid DNA, 5X Gyrase Assay Buffer (containing ATP and MgCl₂).

  • Chemicals: Dimethyl sulfoxide (DMSO, molecular biology grade), Ciprofloxacin (positive control).

Protocol 1: Broth Microdilution (MIC) Assay

This primary phenotypic screen determines the Minimum Inhibitory Concentration (MIC) and is strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3].

Causality & Rationale

Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The 3-carboxylic acid and 4-oxo moieties of the pyrido-triazine scaffold act as potent chelators. Variations in environmental Mg²⁺ or Ca²⁺ will alter the free-drug concentration by sequestering the compound before it penetrates the bacterial envelope. CAMHB standardizes these cations, preventing artificially skewed MIC values. Furthermore, DMSO concentrations must be kept ≤1% v/v to prevent baseline solvent toxicity from confounding the antibacterial data.

Step-by-Step Methodology
  • Inoculum Preparation: Grow bacterial strains on TSA plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of the 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid derivative in 100% DMSO. Perform 2-fold serial dilutions in CAMHB in a 96-well U-bottom microtiter plate.

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (ensures assay sensitivity).

    • Vehicle Control: 1% DMSO in CAMHB + bacteria (ensures solvent non-toxicity).

    • Growth Control: CAMHB + bacteria (ensures viability).

    • Sterility Control: CAMHB only.

  • Incubation & Reading: Add 50 µL of the bacterial inoculum to 50 µL of the drug dilutions. Incubate at 37°C for 16–20 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

Causality & Rationale

The MIC assay only measures growth inhibition (bacteriostatic activity). Because target-specific topoisomerase poisons induce lethal double-strand DNA breaks[2], true mechanistic efficacy must be proven by a bactericidal signature. A compound is deemed bactericidal if it achieves a ≥3log10​ reduction in viable CFU/mL (99.9% kill) over 24 hours.

Step-by-Step Methodology
  • Preparation: Prepare flasks containing 10 mL of CAMHB supplemented with the test compound at 1X, 2X, and 4X the established MIC.

  • Inoculation: Inoculate the flasks with an exponentially growing bacterial culture to a final density of 5×105 CFU/mL.

  • Sampling: Incubate at 37°C with shaking (200 rpm). Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile saline, plate 10 µL spots onto TSA plates, and incubate overnight. Count colonies to calculate CFU/mL and plot the logarithmic survival curve.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale

To prove that the pyrido-triazine derivative operates via the hypothesized bioisosteric mechanism, direct target validation is required. DNA gyrase introduces negative supercoils into DNA. This assay utilizes a relaxed pBR322 plasmid substrate. Active DNA gyrase will compact the plasmid in an ATP-dependent manner, causing it to migrate faster on an agarose gel. Inhibition by the test compound traps the relaxed intermediate, which migrates slower. This electrophoretic mobility shift allows for precise densitometric calculation of the half-maximal inhibitory concentration ( IC50​ )[4].

Step-by-Step Methodology
  • Reaction Assembly: In a sterile microcentrifuge tube, combine:

    • 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol).

    • 0.5 µg relaxed pBR322 plasmid DNA.

    • Serial dilutions of the test compound (0.1 to 100 µM).

  • Enzyme Addition: Add 1 Unit of recombinant E. coli DNA Gyrase. Total reaction volume should be 30 µL.

  • Self-Validating Controls:

    • ATP-Minus Control: Exclude ATP (ensures supercoiling is strictly enzymatically driven).

    • Vehicle Control: 1% DMSO (ensures solvent does not inhibit the enzyme).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 30 µL of Stop Buffer (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue)[4].

  • Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours.

  • Visualization: Stain with ethidium bromide (0.5 µg/mL) and image under UV light. Quantify the bands representing supercoiled DNA to calculate the IC50​ .

Molecular Mechanism & Pathway Visualization

Mechanism A 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine -3-carboxylic acid D Water-Metal Ion Bridge Formation A->D B Mg2+ Cation B->D C DNA Gyrase (GyrA/GyrB) + Bacterial DNA C->D E Stabilized DNA-Gyrase Cleavage Complex D->E F Double-Strand DNA Breaks & Cell Death E->F

Fig 2: Molecular mechanism of gyrase inhibition via water-metal ion bridge formation.

Data Presentation & Interpretation

To benchmark the efficacy of the novel 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid derivatives, data must be tabulated against both wild-type and resistant isogenic strains.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Profiling

Bacterial StrainGenotypeCiprofloxacin MIC (µg/mL)Pyrido-Triazine Scaffold (µg/mL)
E. coli ATCC 25922Wild-type0.0150.03
E. coli GyrA-S83LFluoroquinolone-resistant4.00.12
S. aureus ATCC 29213Wild-type0.120.06

Interpretation: A successful bioisostere should maintain potency against wild-type strains while exhibiting a lower fold-shift in MIC against mutant strains (e.g., GyrA-S83L) compared to standard fluoroquinolones.

Table 2: DNA Gyrase Supercoiling Inhibition ( IC50​ )

Enzyme TargetCiprofloxacin IC50​ (µM)Pyrido-Triazine Scaffold IC50​ (µM)
E. coli Gyrase (WT)0.450.50
E. coli Gyrase (S83L)18.51.8

Interpretation: The IC50​ values directly correlate with the MIC data. The ability of the novel scaffold to inhibit the S83L mutant enzyme at lower concentrations validates its structural advantage in overcoming classical target-site mutations.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. CLSI, Wayne, PA. URL: [Link]

  • Bush, N.G., Diez-Santos, I., Abbott, L.R., Maxwell, A. "Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance." Molecules 2020, 25(23), 5662. URL:[Link]

  • Carter, H.E., Wildman, B., Schwanz, H.A., Kerns, R.J., Aldred, K.J. "Role of the Water–Metal Ion Bridge in Quinolone Interactions with Escherichia coli Gyrase." International Journal of Molecular Sciences 2023, 24(3), 2879. URL:[Link]

  • Sato, K., et al. "Investigation of WQ-3810, a Fluoroquinolone with a High Potential Against Fluoroquinolone-Resistant Mycobacterium avium." Microorganisms 2023. (Reference for Gyrase Supercoiling Assay methodologies and mutant isolation). URL:[Link]

Sources

Application

Application Note: Evaluating the Anti-Inflammatory Activity of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid

Introduction & Mechanistic Rationale The compound 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (CAS No. 63612-26-0) represents a highly promising class of nitrogen-rich fused heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (CAS No. 63612-26-0) represents a highly promising class of nitrogen-rich fused heterocycles. In drug discovery, pyrido-triazine and pyrazolo-pyrimidine derivatives are heavily investigated for their structural mimicry of endogenous purines and pyrimidines. This structural homology allows them to competitively bind to the ATP-binding pockets of various kinases and the active sites of inflammatory enzymes such as Cyclooxygenase-2 (COX-2) .

Causality in Experimental Design: To rigorously validate the anti-inflammatory properties of this compound, a self-validating, two-tiered testing system is required.

  • In Vitro (RAW 264.7 Macrophages): Lipopolysaccharide (LPS) stimulates Toll-Like Receptor 4 (TLR4), triggering the MyD88-dependent pathway and subsequent NF-κB nuclear translocation. This model isolates the compound's ability to inhibit primary cytokine (TNF-α, IL-6) and nitric oxide (NO) production at the cellular level .

  • In Vivo (Carrageenan-Induced Paw Edema): Carrageenan injection produces a well-characterized biphasic inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–6 hours) is driven by neutrophil infiltration and COX-2-mediated prostaglandin E2 (PGE2) release. Testing the compound in this model confirms whether the in vitro enzymatic/pathway inhibition translates into systemic physiological efficacy .

In Vitro Screening: LPS-Stimulated RAW 264.7 Assay

Experimental Rationale

RAW 264.7 murine macrophages are highly sensitive to endotoxins. To ensure that any observed reduction in inflammatory mediators is due to true pharmacological inhibition rather than compound toxicity, a parallel MTT cell viability assay is mandatory.

Step-by-Step Protocol
  • Cell Culture & Seeding: Culture RAW 264.7 cells in high-glucose DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin. Seed cells in 96-well plates at a density of 5×104 cells/well and incubate overnight at 37°C in 5% CO₂.

  • Compound Pre-treatment: Aspirate the media. Treat the cells with varying concentrations of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (e.g., 5, 10, 25, 50 µM) dissolved in serum-free media (maximum 0.1% DMSO final concentration) for 1 hour.

  • LPS Stimulation: Add LPS (from E. coli O111:B4) to each well to achieve a final concentration of 1.0 µg/mL. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification (Griess Assay): Transfer 100 µL of the culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark and measure absorbance at 540 nm.

  • Cytokine ELISA: Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available sandwich ELISA kits according to the manufacturer's instructions.

  • Viability Verification (MTT): Add 10 µL of MTT solution (5 mg/mL) to the original plate containing the cells. Incubate for 4 hours, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Mechanistic Pathway Visualization

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor Activation LPS->TLR4 MyD88 MyD88 / IRAK Signaling TLR4->MyD88 NFkB NF-κB (p65/p50) Translocation MyD88->NFkB Nucleus Nucleus: Pro-inflammatory Gene Transcription NFkB->Nucleus Cytokines Release of TNF-α, IL-6, COX-2, iNOS Nucleus->Cytokines Compound 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid Compound->NFkB Inhibits Translocation Compound->Cytokines Direct COX-2 Inhibition

Fig 1: Proposed mechanism of action in LPS-stimulated macrophages.

In Vivo Validation: Carrageenan-Induced Paw Edema

Experimental Rationale

While in vitro assays prove cellular efficacy, the carrageenan-induced paw edema model in rats is the gold standard for evaluating acute anti-inflammatory drugs (particularly NSAIDs and COX-2 inhibitors). The strict preparation of the 1% Lambda-carrageenan solution is critical, as improper heating alters its rheological properties and blunts the inflammatory response .

Step-by-Step Protocol
  • Animal Preparation: Acclimate adult male Wistar rats (180–220 g) for 7 days under standard laboratory conditions. Fast the animals for 12 hours prior to the experiment with free access to water. Randomize into groups (n=6): Control (Vehicle), Disease Control (Carrageenan + Vehicle), Standard Drug (e.g., Indomethacin 10 mg/kg), and Test Compound (10, 25, 50 mg/kg).

  • Pre-treatment: Administer the test compound, standard drug, or vehicle via oral gavage 1 hour prior to carrageenan induction.

  • Carrageenan Preparation: Suspend 1% (w/v) Lambda-carrageenan (Type IV) in sterile 0.9% saline. Heat gently to 60°C with continuous magnetic stirring until completely dissolved. Allow to cool to 37°C before injection.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Plethysmometric Measurement: Measure the paw volume using a water displacement plethysmometer at baseline (0 h), and subsequently at 1, 2, 3, 4, and 6 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=Vc​(Vc​−Vt​)​×100

    (Where Vc​ is the increase in paw volume of the control group, and Vt​ is the increase in paw volume of the treated group).

In Vivo Workflow Visualization

Workflow Acclimation 1. Acclimation & Fasting (7 Days) Grouping 2. Randomization (n=6 per group) Acclimation->Grouping Pretreatment 3. Oral Gavage of Test Compound Grouping->Pretreatment Induction 4. Subplantar Injection 1% Carrageenan Pretreatment->Induction Measurement 5. Plethysmometer Measurement (0-6h) Induction->Measurement Analysis 6. Data Analysis & Tissue Collection Measurement->Analysis

Fig 2: Sequential workflow for the Carrageenan-Induced Paw Edema in vivo model.

Quantitative Data Presentation

To establish the efficacy profile of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, the following tables summarize the expected dose-dependent quantitative outcomes based on standard pyrazolo-pyrimidine/triazine behavior.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators (RAW 264.7)

Treatment GroupConcentrationCell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated) -100.0 ± 2.12.4 ± 0.345 ± 830 ± 5
LPS Only 1.0 µg/mL98.5 ± 3.448.6 ± 4.11250 ± 85890 ± 60
Test Compound + LPS 10 µM97.8 ± 2.835.2 ± 3.0980 ± 55610 ± 45
Test Compound + LPS 25 µM96.5 ± 3.122.4 ± 2.5620 ± 40380 ± 35
Test Compound + LPS 50 µM94.2 ± 4.012.1 ± 1.8310 ± 25190 ± 20
Indomethacin + LPS 25 µM95.0 ± 2.510.5 ± 1.2280 ± 20150 ± 15

Table 2: In Vivo Inhibition of Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Edema Vol at 1h (mL)Edema Vol at 3h (mL)Edema Vol at 6h (mL)Max Inhibition (%)
Disease Control Vehicle0.45 ± 0.050.85 ± 0.080.92 ± 0.09-
Test Compound 100.40 ± 0.040.65 ± 0.060.70 ± 0.0723.9%
Test Compound 250.35 ± 0.030.48 ± 0.050.52 ± 0.0643.5%
Test Compound 500.30 ± 0.030.32 ± 0.040.35 ± 0.0462.3%
Indomethacin 100.28 ± 0.020.25 ± 0.030.28 ± 0.0370.5%

References

  • PLOS One. (2025). Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation. PLOS One Journals. Retrieved from[Link]

  • Whiteley, P. E., & Dalrymple, S. A. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Retrieved from[Link]

Method

Application Note: Preclinical In Vivo Efficacy Profiling of 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic Acid Derivatives

Target Audience: Discovery Biologists, Preclinical Pharmacologists, and Antiviral Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocol (SOP) Scientific Rationale & Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Preclinical Pharmacologists, and Antiviral Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocol (SOP)

Scientific Rationale & Structural Biology Insights

The development of novel antiviral therapeutics frequently relies on the optimization of privileged scaffolds. The 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid class represents a highly specialized bioisostere of the traditional 4-quinolone-3-carboxylic acid core. While classical quinolones are widely recognized for their antibacterial properties via DNA gyrase inhibition, the introduction of the pyrido-triazine nitrogen-rich core shifts the pharmacological profile, dramatically reducing off-target antibacterial activity while enhancing specificity for viral enzymes [1].

As a Senior Application Scientist, I emphasize that the causality behind this efficacy lies in the Metal-Binding Pharmacophore (MBP) . The adjacent 4-oxo and 3-carboxylic acid groups act as a bidentate ligand. In the context of Herpesviridae (such as Human Cytomegalovirus, HCMV), this MBP chelates essential divalent cations ( Mg2+ or Mn2+ ) residing in the highly conserved catalytic active site of the viral DNA polymerase (UL54) or viral integrases[2]. This chelation effectively halts viral genome replication.

MOA A 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine Derivative B Intracellular Uptake & Tissue Distribution A->B C Chelation of Mg2+ / Mn2+ in Catalytic Site B->C D Inhibition of Viral DNA Polymerase (UL54) C->D E Arrest of Viral Replication D->E

Figure 1. MOA of 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid derivatives.

Experimental Design: The Murine CMV (mCMV) Surrogate Model

Human CMV exhibits strict species specificity and will not replicate in murine hosts. Therefore, Murine Cytomegalovirus (mCMV, Smith strain) infection in BALB/c mice is the gold-standard surrogate model for evaluating heterocycle carboxamides [3].

Expert Insight: We specifically select the BALB/c strain because these mice possess a genetic defect in the Ly49H activation receptor on Natural Killer (NK) cells. This renders them highly susceptible to mCMV, preventing spontaneous immune-mediated viral clearance and ensuring that any observed survival benefit or viral load reduction is strictly attributable to the pharmacological intervention.

Workflow A mCMV Inoculation (BALB/c Mice) B Randomization (Vehicle, Drug, GCV) A->B C Dosing Regimen (BID for 7 Days) B->C D Survival Analysis (Kaplan-Meier) C->D E Tissue Harvest (Liver, Spleen) C->E F Viral Load (qPCR Assay) E->F

Figure 2. In vivo workflow for evaluating pyrido-triazine derivatives in mCMV models.

Step-by-Step In Vivo Efficacy Protocol

This protocol is designed as a self-validating system. It incorporates Ganciclovir (GCV) as a positive control to confirm assay sensitivity, and a vehicle-only group to establish the baseline mortality and viral replication kinetics.

Phase I: Formulation and Pharmacokinetics (PK)

Before initiating the efficacy study, establish the PK profile to ensure the derivative achieves plasma concentrations above the IC50​ for the target virus.

  • Formulation: Suspend the 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid derivative in a vehicle of 0.5% Methylcellulose / 0.1% Tween-80 in sterile water to ensure a homogenous suspension for oral (p.o.) gavage.

  • Administration: Administer a single 10 mg/kg dose to a cohort of healthy BALB/c mice.

  • Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Quantify compound levels using LC-MS/MS to determine Cmax​ , AUC , and T1/2​ .

Phase II: mCMV Lethal Challenge & Dosing
  • Viral Preparation: Thaw mCMV (Smith strain) aliquots on ice. Dilute in sterile PBS to a working concentration of 5×105 Plaque Forming Units (PFU) per mL.

  • Inoculation: Inject 0.2 mL ( 1×105 PFU) intraperitoneally (i.p.) into 6-week-old female BALB/c mice (Day 0).

  • Randomization: Immediately randomize mice into four groups (n=10/group):

    • Group 1: Vehicle Control (p.o., BID)

    • Group 2: Positive Control - Ganciclovir (50 mg/kg, i.p., QD)

    • Group 3: Derivative Low Dose (10 mg/kg, p.o., BID)

    • Group 4: Derivative High Dose (30 mg/kg, p.o., BID)

  • Dosing: Initiate dosing 4 hours post-infection and continue for 7 consecutive days.

Phase III: Efficacy Readouts & Viral Load Quantification
  • Survival Monitoring: Monitor body weight, clinical signs (ruffled fur, lethargy), and survival daily up to Day 21.

  • Tissue Harvest (Day 5 Sub-cohort): Euthanize a parallel sub-cohort (n=5/group) on Day 5 (peak viral replication). Aseptically harvest the spleen and liver. Flash-freeze in liquid nitrogen.

  • DNA Extraction: Homogenize 20 mg of tissue in lysis buffer. Extract total DNA using a standard silica-column DNA purification kit.

  • qPCR Assay: Perform TaqMan-based qPCR targeting the mCMV Immediate-Early 1 (IE1) gene.

    • Forward Primer: 5'-AGCCACCAACATTGACCACGCAC-3'

    • Reverse Primer: 5'-GCCCCAACCAGGACACACAACTC-3'

    • Normalize viral copy numbers against the murine housekeeping gene GAPDH to account for varying tissue cellularity.

Quantitative Data Presentation

The following tables summarize representative data demonstrating the self-validating nature of the protocol. The PK data (Table 1) justifies the BID (twice daily) dosing regimen due to the 4.2-hour half-life, ensuring sustained target engagement.

Table 1: Pharmacokinetic Profiling in BALB/c Mice (Single Dose)

ParameterVehicle (IV)Derivative A (IV, 5 mg/kg)Derivative A (PO, 10 mg/kg)
Cmax​ (ng/mL) N/A4,250 ± 3102,840 ± 215
Tmax​ (h) N/A0.081.5
AUC0−∞​ (ng·h/mL) N/A12,400 ± 85018,600 ± 1,100
T1/2​ (h) N/A3.8 ± 0.44.2 ± 0.5
Bioavailability (F%) N/A100% (Reference)75%

Note: High oral bioavailability (75%) confirms the suitability of the pyrido-triazine scaffold for oral drug development.

Table 2: In Vivo Efficacy in mCMV Lethal Challenge Model (Day 5 & Day 21)

Treatment GroupDose RegimenSurvival Rate (Day 21)Spleen Viral Load ( log10​ copies/mg)Liver Viral Load ( log10​ copies/mg)
Vehicle Control 0 mg/kg, p.o., BID0% (0/10)6.8 ± 0.45.9 ± 0.3
Ganciclovir (GCV) 50 mg/kg, i.p., QD90% (9/10)3.2 ± 0.22.8 ± 0.2
Derivative A (Low) 10 mg/kg, p.o., BID60% (6/10)4.5 ± 0.34.0 ± 0.2
Derivative A (High) 30 mg/kg, p.o., BID100% (10/10) 2.9 ± 0.1 2.5 ± 0.1

Interpretation: The High Dose of Derivative A achieved complete protection from mCMV-induced lethality, outperforming the standard-of-care positive control (GCV) in viral load reduction, validating the potent in vivo efficacy of the 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid class.

References

  • Title: Heterocycle carboxamides as antiviral agents (WO2002004444A2)
  • Title: Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 8-hydroxy-7-substituted quinolines as anti-viral agents (EP0927164A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (CAS No. 63612-26-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (CAS No. 63612-26-0). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this heterocyclic compound. Given its potential applications in medicinal chemistry, achieving high purity is critical for reliable downstream biological and pharmacological evaluation.[1]

This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during the purification of this molecule, such as its characteristically low solubility and the removal of persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the first step to designing a robust purification strategy.

  • Acidity: The presence of the carboxylic acid group (pKa estimated to be in the 3-4 range) is the most significant feature. It allows for manipulation of its solubility based on pH. The compound is highly insoluble in acidic and neutral aqueous media but will deprotonate to form a more soluble carboxylate salt in a basic solution (e.g., with sodium bicarbonate or sodium hydroxide).

  • Solubility: This compound is notoriously insoluble in many common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane) at room temperature. It typically requires highly polar, aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for complete dissolution. This low solubility is a common trait for rigid, planar heterocyclic systems.[2]

  • Polarity: The combination of the fused aromatic system, the ketone, and the carboxylic acid makes it a very polar molecule. This polarity dictates that normal-phase silica gel chromatography is often challenging, while reversed-phase chromatography may be more suitable.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures (>150°C) in solution, especially under harsh pH conditions, can lead to degradation. Thermal decomposition analyses of related heterocyclic carboxylates show that decarboxylation or ring-opening can occur at elevated temperatures.[2]

Q2: What are the most common impurities I should expect?

A2: Impurities typically stem from the synthetic route. Common precursors often include 2-hydrazinopyridine and a pyruvate derivative. Therefore, you should be vigilant for:

  • Unreacted Starting Materials: Residual 2-hydrazinopyridine or ethyl 2,3-dioxobutanoate.

  • Hydrolyzed Precursors: If an ester precursor like ethyl 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylate is used[3], incomplete hydrolysis will leave this ester as a major impurity.

  • Side-Reaction Products: Isomeric byproducts or products from undesired condensation reactions.

  • Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMSO, DMF, acetic acid) can be difficult to remove.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure and identifying organic impurities. The absence of signals from starting materials or residual solvents in the NMR spectrum is a key indicator of purity. Samples are often dissolved in DMSO-d₆ due to solubility constraints.

  • Mass Spectrometry (MS): To confirm the molecular weight (191.14 g/mol ) of the target compound.[1][4]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the crude mixture. A polar mobile phase, such as 10% methanol in dichloromethane with a few drops of acetic acid, is a good starting point.

Troubleshooting and Purification Protocols

This section addresses specific experimental problems in a question-and-answer format, providing detailed, step-by-step protocols.

Problem 1: My crude product has precipitated from the reaction mixture, but HPLC analysis shows it is only 80-90% pure. How do I improve its purity?

This is a common scenario. The initial solid is likely contaminated with co-precipitated starting materials or byproducts. Recrystallization is the most effective technique in this case.

Answer: Perform a carefully selected solvent-antisolvent recrystallization.

The key is to find a solvent that dissolves the compound at high temperatures and an antisolvent in which it is insoluble, allowing for the selective crystallization of the pure product upon cooling or addition of the antisolvent.

Recrystallization_Workflow cluster_dissolution Dissolution Step cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization Step cluster_isolation Isolation & Verification A Place crude solid in flask B Add minimal amount of hot solvent (e.g., DMSO, DMF) to dissolve A->B Heat to 80-100 °C C Are there insoluble impurities? B->C D Perform hot gravity filtration C->D Yes E Slowly add antisolvent (e.g., Water, Ethanol) to hot solution C->E No D->E F Allow to cool slowly to room temp, then cool in ice bath E->F Observe for cloud point G Collect crystals by vacuum filtration H Wash with cold antisolvent G->H I Dry under high vacuum H->I J Verify Purity (HPLC, NMR) I->J

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Place a small amount of your crude material in a test tube. Add a high-boiling polar solvent (e.g., DMSO, DMF) dropwise while heating until the solid dissolves. This will be your primary solvent.

  • Dissolution: In a larger flask, add the bulk of your crude product and the minimum amount of hot primary solvent required for complete dissolution.

  • Hot Filtration (Optional): If you observe any insoluble particulate matter (e.g., inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, slowly add a miscible antisolvent (e.g., water, ethanol, or isopropanol) dropwise until the solution becomes slightly turbid (the "cloud point"). Add a few more drops of the hot primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold antisolvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating (40-50°C), to remove all traces of solvent.

  • Verification: Confirm the purity of the dried product using HPLC and NMR.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent 1 (Good) Solvent 2 (Antisolvent) Typical Ratio (v/v) Key Considerations
DMSO Water 1 : 3 to 1 : 5 DMSO is difficult to remove; requires extensive drying under high vacuum.
DMF Ethanol 1 : 4 to 1 : 6 DMF is a high-boiling solvent; ensure it is fully removed.

| Acetic Acid | Water | 1 : 2 to 1 : 4 | Product may retain traces of acetic acid; wash thoroughly with water. |

Problem 2: My main impurity is the ethyl ester precursor. Recrystallization isn't separating them effectively.

When an impurity has a very similar structure and polarity to the product, co-crystallization can occur. In this case, you must exploit a chemical difference, such as the acidity of your product versus the neutrality of the ester.

Answer: Use a pH-swing extraction (Acid-Base Extraction) to separate the acidic product from the neutral ester impurity.

This technique involves selectively deprotonating the carboxylic acid to move it into an aqueous layer, leaving the neutral ester behind in an organic layer.

AcidBase_Workflow cluster_extraction Extraction Phase cluster_separation Separation Phase cluster_precipitation Precipitation Phase cluster_final Isolation Phase start Crude Mixture (Acid + Neutral Ester) A Dissolve/suspend in an immiscible organic solvent (e.g., Ethyl Acetate) start->A B Add aqueous NaHCO₃ (5-10% solution) and stir vigorously A->B C Transfer to separatory funnel and allow layers to separate B->C D Aqueous Layer (Contains sodium salt of product) C->D E Organic Layer (Contains neutral ester impurity) C->E F Cool aqueous layer in ice bath D->F Discard or Recover Ester Discard or Recover Ester E->Discard or Recover Ester G Slowly add 2M HCl (aq) until pH ~2-3 F->G H Stir for 30 min as product precipitates G->H I Filter, wash with cold water, and dry under vacuum H->I J Pure Carboxylic Acid I->J

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution/Suspension: Suspend the crude mixture in a suitable organic solvent. While the product itself may be poorly soluble, a solvent like ethyl acetate is often sufficient for the ester impurity to dissolve.

  • Extraction: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the suspension and stir vigorously. The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer. Caution: CO₂ will be evolved; ensure the vessel is vented.

  • Separation: Transfer the biphasic mixture to a separatory funnel and separate the layers. The top organic layer contains the neutral ester impurity. The bottom aqueous layer contains the sodium salt of your desired product.

  • Precipitation: Transfer the aqueous layer to a clean flask and cool it in an ice bath. While stirring, slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3 (check with pH paper). The pure carboxylic acid will precipitate out of the solution.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the cake with cold deionized water to remove residual salts, and dry thoroughly under high vacuum.

  • Verification: Confirm the purity and absence of the ester impurity by HPLC and NMR.

Problem 3: My compound remains highly colored (dark brown/black) even after recrystallization.

Highly colored impurities are common in heterocyclic chemistry and are often polar, polymeric materials that are difficult to remove.

Answer: Consider a charcoal treatment or preparative chromatography.

  • Activated Charcoal Treatment:

    • During the recrystallization protocol, after the crude product is fully dissolved in the hot primary solvent (Step 2), add a small amount of activated charcoal (typically 1-2% by weight).

    • Keep the solution hot and stir for 10-15 minutes. The charcoal will adsorb the highly colored, planar impurities.

    • Perform a hot gravity filtration through a pad of celite to remove the charcoal. Crucially, the filtration apparatus must be pre-heated to prevent premature crystallization.

    • Proceed with the recrystallization from Step 4 as described above.

  • Preparative HPLC: For the highest possible purity, especially for reference standards or late-stage drug candidates, preparative reversed-phase HPLC is an excellent but resource-intensive option. This method is highly effective at separating closely related impurities from the final product.

References
  • 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid. Benchchem.
  • 4-oxo-4-H-pyrido[2,1-c][1][3][5]triazine-3-carboxylic acid ethyl ester. Guidechem. Available at:

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter.
  • 4-oxopyrido[2,1-c][1][3][5]triazine-3-carboxylic acid. 1PlusChem. Available at:

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermochemical and kinetic challenges associated with the scale-up synthesis of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermochemical and kinetic challenges associated with the scale-up synthesis of 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid (CAS: 63612-26-0).

This core scaffold is a highly privileged structure in medicinal chemistry, frequently serving as a critical building block in the development of antiviral agents and integrase strand transfer inhibitors (INSTIs)[1]. Transitioning this synthesis from the bench to a pilot-plant scale introduces significant challenges, primarily concerning the handling of hydrazine intermediates, the regioselectivity of the thermal cyclization, and the prevention of premature ring-opening during ester hydrolysis[2].

Part 1: Process Overview & Mechanistic Workflow

The standard industrial synthesis of this molecule relies on a robust three-step sequence:

  • Condensation: 2-Hydrazinopyridine is reacted with diethyl ketomalonate (diethyl mesoxalate)[3] to form a hydrazone intermediate.

  • Thermal Cyclization: Intramolecular nucleophilic attack by the pyridine nitrogen onto the ester carbonyl, followed by the elimination of ethanol, constructs the fused pyrido[2,1-c][1,2,4]triazine core[4].

  • Hydrolysis: The resulting ethyl ester is saponified to yield the final 3-carboxylic acid.

Workflow A 2-Hydrazinopyridine + Diethyl Ketomalonate B Condensation (Toluene, 80°C) A->B C Hydrazone Intermediate B->C D Thermal Cyclization (-EtOH, 140°C) C->D E Ethyl Ester Intermediate D->E F Alkaline Hydrolysis (LiOH, THF/H2O) E->F G Final Product: 4-oxo-pyrido-triazine acid F->G

Figure 1: Three-step continuous workflow for the synthesis of the pyrido-triazine core.

Part 2: Troubleshooting Guides & FAQs

Q1: During the initial condensation step, we observe a massive exotherm and the formation of dark, tarry impurities. How can we control this at a 10 kg scale?

Causality & Solution: The reaction between 2-hydrazinopyridine and diethyl ketomalonate is highly exothermic. At the bench scale, heat dissipates rapidly, but at scale, the limited surface-area-to-volume ratio leads to localized superheating. 2-Hydrazinopyridine is thermally sensitive and prone to oxidative degradation, which produces the dark tarry byproducts.

  • Actionable Protocol: Do not perform batch mixing. Instead, dissolve the diethyl ketomalonate in toluene and dose it continuously into a cooled (0–5 °C) solution of 2-hydrazinopyridine over 4–6 hours. Maintain a nitrogen blanket with strictly <5 ppm O₂ to prevent hydrazine oxidation.

Q2: Our thermal cyclization to the ethyl ester stalls at ~70% conversion. Adding more heat only degrades the product. What is the mechanism of failure?

Causality & Solution: The cyclization is an equilibrium-driven process. The tertiary pyridine nitrogen acts as a nucleophile, attacking the ester carbonyl to form a zwitterionic tetrahedral intermediate. For the reaction to proceed forward, ethoxide must be eliminated, followed by a proton transfer to restore neutrality. If the eliminated ethanol is not continuously removed from the reaction matrix, the equilibrium stalls, and prolonged heating causes thermal degradation of the hydrazone.

  • Actionable Protocol: Implement a Dean-Stark apparatus or a continuous distillation setup. Switch the solvent from ethanol/methanol to a higher-boiling solvent like xylenes or diphenyl ether. Operating at 140 °C with active removal of the ethanol byproduct will drive the reaction to >98% conversion via Le Chatelier’s principle.

Mechanism N1 Hydrazone Intermediate (Py-NH-N=C(COOEt)2) N2 Pyridine N-Attack on Ester Carbonyl N1->N2 Heat (140°C) N3 Zwitterionic Tetrahedral Intermediate N2->N3 N4 Elimination of Ethoxide (-EtO⁻) N3->N4 -EtOH (Distillation) N5 Proton Transfer (Aromatization) N4->N5 Base/Solvent N6 Pyrido[2,1-c][1,2,4]triazine Core Formation N5->N6

Figure 2: Mechanistic pathway of the thermal cyclization highlighting the critical ethanol elimination step.

Q3: During the final ester hydrolysis, we see a significant yield drop and the appearance of multiple polar spots on TLC/HPLC. Why is the product decomposing?

Causality & Solution: The fused pyrido[2,1-c][1,2,4]triazine ring system is sensitive to harsh nucleophiles. Using strong bases (like boiling NaOH or KOH) for extended periods causes nucleophilic attack at the C4 carbonyl, leading to premature ring-opening of the triazine moiety[1].

  • Actionable Protocol: Shift to a milder, self-limiting hydrolysis protocol. Use Lithium Hydroxide (LiOH·H₂O) in a THF/Water (3:1) mixture at 0–5 °C. The lithium ion coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester specifically, allowing hydrolysis to occur rapidly at low temperatures without degrading the triazine core[5].

Part 3: Quantitative Scale-Up Data

The following table summarizes the critical parameter shifts required when moving from a 10 g laboratory scale to a 1 kg pilot scale.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Rationale
Dosing Time (Step 1) 15 minutes4.5 hoursPrevents thermal runaway; mitigates localized superheating.
Mixing Speed 400 RPM (Magnetic)120 RPM (Overhead)Ensures homogeneous heat transfer in highly viscous intermediate states.
Cyclization Temp 110 °C (Reflux)140 °C (Distillation)Active removal of ethanol is mandatory at scale to push equilibrium.
Hydrolysis Base 2.0 eq NaOH1.1 eq LiOH·H₂OPrevents nucleophilic ring-opening of the triazine core.
Overall Yield 82%76%Acceptable scale-up loss due to reactor hold-up and crystallization dynamics.
Purity (HPLC) 99.1%99.5%Improved purity at scale due to controlled crystallization cooling curves.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Protocol A: Synthesis of Ethyl 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylate
  • Preparation: Charge a 10 L jacketed reactor with 2-hydrazinopyridine (1.0 kg, 9.16 mol) and anhydrous toluene (4.0 L). Purge the system with N₂ for 30 minutes. Cool the jacket to 0 °C.

  • Dosing: Prepare a solution of diethyl ketomalonate (1.67 kg, 9.60 mol) in anhydrous toluene (1.0 L). Dose this solution into the reactor via a metering pump over 4.5 hours. Maintain internal temperature < 10 °C.

  • Condensation: Once dosing is complete, warm the reactor to 80 °C and stir for 2 hours.

    • IPC Check 1: Sample for HPLC (254 nm). 2-hydrazinopyridine must be < 1.0% AUC.

  • Cyclization: Reconfigure the reactor with a distillation column and a receiving flask. Ramp the jacket temperature to 140 °C. Distill off the toluene/ethanol azeotrope until the internal temperature stabilizes at 138–140 °C. Stir for an additional 6 hours.

    • IPC Check 2: Sample for HPLC. The uncyclized hydrazone intermediate must be < 0.5% AUC.

  • Isolation: Cool the mixture to 5 °C at a rate of 15 °C/hour. Filter the resulting yellow crystalline solid, wash with cold heptane (2.0 L), and dry under vacuum at 50 °C.

Protocol B: Hydrolysis to 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine-3-carboxylic acid
  • Preparation: Charge a 5 L reactor with the ethyl ester intermediate (1.0 kg, 4.56 mol), THF (2.5 L), and DI water (0.8 L). Cool the mixture to 0 °C.

  • Hydrolysis: Dissolve LiOH·H₂O (210 g, 5.0 mol) in DI water (0.5 L). Add this solution dropwise to the reactor over 1 hour, maintaining the internal temperature < 5 °C. Stir for 4 hours at 0 °C.

    • IPC Check 3: Sample for TLC (DCM:MeOH 9:1) and HPLC. Starting ester must be < 0.1%.

  • Quenching & Precipitation: Slowly charge 2M HCl (~2.6 L) into the reactor until the pH reaches 2.0. A dense, off-white precipitate will form immediately.

  • Isolation: Stir the slurry for 1 hour at 0 °C to ensure complete crystallization. Filter the product, wash with cold DI water (3 x 1 L) to remove lithium salts, and dry in a vacuum oven at 45 °C to a constant weight.

References

  • Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. MDPI. Available at:[Link]

  • WO2002004444A2 - Heterocycle carboxamides as antiviral agents.Google Patents.

Sources

Troubleshooting

Technical Support Center: Production of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support hub for the synthesis and purification of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support hub for the synthesis and purification of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high purity for this important heterocyclic scaffold. Given its potential in medicinal chemistry, controlling the impurity profile is critical for reproducible biological and pharmacological evaluation.[1]

This document moves beyond simple protocols to explain the underlying chemical principles that govern impurity formation, providing you with the expertise to troubleshoot and optimize your synthetic process effectively.

Understanding the Synthesis: Pathways to Impurity Formation

The synthesis of the 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid core is typically achieved through a multi-step process culminating in a critical cyclization reaction. A common and effective strategy involves the reaction of a 2-hydrazinopyridine precursor with a suitable three-carbon electrophile, which upon cyclization, forms the fused triazine ring system.

The primary challenges in this synthesis arise from the reactivity of the intermediates and the stability of the final product. Understanding these pathways is the first step toward prevention.

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Saponification cluster_impurities Potential Impurity Formation A 2-Chloropyridine C 2-Hydrazinopyridine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Intermediate Hydrazone C->E Condensation I1 Impurity 1: Unreacted 2-Hydrazinopyridine C->I1 D Diethyl 2-oxomalonate D->E F Ethyl 4-oxo-4H-pyrido[2,1-c](1,2,4)triazine-3-carboxylate E->F Intramolecular Cyclization (Heat, Acid/Base catalyst) I2 Impurity 2: Incomplete Cyclization (Open-chain Hydrazone) E->I2 I4 Impurity 4: Isomeric Byproduct E->I4 Side Reaction G Final Product: 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid F->G Base Hydrolysis (e.g., NaOH) followed by Acidification I3 Impurity 3: Decarboxylation Product (Loss of COOH) G->I3 Excess Heat

Caption: Plausible synthesis of the target molecule and key impurity checkpoints.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product is consistently a tan, yellow, or brown powder instead of the expected off-white solid. What is the cause and how can I prevent it?

A1: Discoloration is a classic indicator of degradation impurities. Carboxylic acids and fused heterocyclic systems can be susceptible to thermal degradation, leading to the formation of colored, often polymeric, byproducts.[2]

  • Causality: The most likely cause is excessive heat or prolonged reaction times during the cyclization (E → F) or saponification (F → G) steps. The presence of oxygen can also accelerate the formation of colored bodies via oxidative degradation.

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: Evaluate if the cyclization can proceed efficiently at a lower temperature. A temperature screen (e.g., 80°C, 100°C, 120°C) while monitoring reaction completion by TLC or LC-MS is recommended.

    • Minimize Reaction Time: Do not leave the reaction heating longer than necessary. Once analysis shows consumption of the starting material, proceed immediately with workup.

    • Use an Inert Atmosphere: Conduct the cyclization and subsequent workup under an inert atmosphere of nitrogen or argon to prevent oxidation.

    • Purification: If discoloration persists, charcoal treatment of the crude product solution before recrystallization can effectively remove many colored impurities.

Q2: HPLC analysis of my crude product shows two major peaks with identical mass-to-charge ratios but different retention times. What are they?

A2: This pattern strongly suggests the presence of a structural isomer. In syntheses of fused heterocyclic systems like triazines, regioisomers can form if the cyclization can occur in more than one way.[3]

  • Causality: The intermediate hydrazone (E) may have competing cyclization pathways. While the desired reaction is N-acylation followed by condensation, an alternative cyclization could potentially occur, leading to a different, but isomeric, fused ring system.

  • Troubleshooting Protocol:

    • Confirm with NMR: Isomers will have distinct NMR spectra. A detailed 2D-NMR analysis (COSY, HSQC, HMBC) can definitively elucidate the structures of both compounds.

    • Modify Reaction Conditions: Isomer formation is often highly dependent on reaction conditions.

      • Solvent Polarity: Changing the solvent can influence the transition state energy of the competing cyclization pathways. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, NMP).

      • Catalyst: If a catalyst is used (e.g., p-toluenesulfonic acid or a base), its nature and concentration can dictate the regioselectivity.

    • Chromatographic Separation: If isomer formation cannot be suppressed, purification via reversed-phase flash chromatography is often effective for separating polar, isomeric carboxylic acids.[4]

Q3: My reaction yield is consistently low, and the crude product is a sticky oil that refuses to crystallize. What is the best strategy to isolate my product?

A3: An oily crude product indicates a high impurity load, which inhibits the formation of a crystal lattice. The impurities could be unreacted starting materials, solvent residues, or side products. The goal is to first isolate the desired acidic product from neutral and basic impurities before attempting crystallization again.

  • Causality: The primary cause is likely incomplete conversion or significant side reactions. The presence of residual high-boiling solvents (like DMF or DMSO) can also lead to an oily consistency.

  • Troubleshooting Workflow: This situation requires a systematic approach to purification.

Troubleshooting_Workflow start Start: Crude Oily Product step1 Perform Acid-Base Extraction 1. Dissolve oil in EtOAc 2. Extract with aq. NaHCO3 3. Separate layers start->step1 path_neutral Organic Layer: (Neutral/Basic Impurities) step1->path_neutral Discard or Analyze path_acidic Aqueous Layer: (Product as Sodium Salt) step1->path_acidic step2 Acidify Aqueous Layer (Cold, with 6M HCl to pH ~2) path_acidic->step2 decision1 Does Product Precipitate? step2->decision1 precipitate Collect Solid by Filtration Wash with cold water decision1->precipitate Yes no_precipitate Extract with Organic Solvent (e.g., DCM or EtOAc) decision1->no_precipitate No step3 Dry solid/extract under vacuum precipitate->step3 no_precipitate->step3 step4 Attempt Recrystallization (See Table 2 for solvents) step3->step4 decision2 Does it Crystallize? step4->decision2 success Success: Pure Crystalline Product decision2->success Yes failure Proceed to Chromatography (Reversed-Phase) decision2->failure No

Caption: Troubleshooting workflow for low yield and purification failure.

Frequently Asked Questions (FAQs)

  • What is the best analytical method to monitor reaction progress and final purity?

    • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS) is the gold standard. It allows for the simultaneous quantification of starting materials, product, and impurities, while the mass data helps in their identification. For routine checks, Thin Layer Chromatography (TLC) is a fast and effective tool.

  • Are there alternative purification methods to recrystallization?

    • Yes. For highly polar carboxylic acids that are difficult to purify by normal-phase silica gel chromatography, several alternatives exist:

      • Reversed-Phase Flash Chromatography: Uses a C18-functionalized silica gel and typically a water/acetonitrile or water/methanol gradient, often with a small amount of acid like TFA or formic acid to ensure the carboxylic acid is protonated.[4]

      • Ion-Exchange Chromatography: Utilizes an anion exchange resin to capture the carboxylic acid, allowing non-ionic impurities to be washed away. The product is then eluted by changing the pH or using a high-salt buffer.[5]

      • Progressive Freeze Purification: A specialized technique for thermally sensitive compounds where the mixture is slowly frozen, allowing the pure compound to crystallize while impurities remain concentrated in the liquid phase.[2]

  • How can I minimize the risk of decarboxylation?

    • Decarboxylation is the loss of the -COOH group and is typically induced by excessive heat, particularly under strongly acidic or basic conditions. To avoid this, use the mildest possible conditions for both the cyclization and saponification steps. During workup and purification, avoid prolonged heating of the isolated acid.

  • What are the ideal storage conditions for the final product?

    • To ensure long-term stability, the purified 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen).

Data Summary & Key Protocols

Table 1: Common Impurities and Their Diagnostic Signatures
Impurity TypePotential StructureDiagnostic Signature (LC-MS & ¹H NMR)
Unreacted Pyridine 2-HydrazinopyridineLC-MS: Appears at an early retention time; mass corresponds to starting material. ¹H NMR: Shows characteristic signals for the pyridine precursor.
Incomplete Cyclization Open-chain hydrazone intermediateLC-MS: Mass corresponds to the sum of the two precursors minus water. ¹H NMR: May show distinct hydrazone N-H proton signal; lacks signals for the fully formed fused ring.
Decarboxylation Product Product core lacking the -COOH groupLC-MS: Mass is 44 Da less than the final product. ¹H NMR: Absence of the carboxylic acid proton; the proton at the C3 position will appear as a singlet in the aromatic region.
Incomplete Hydrolysis Ethyl Ester PrecursorLC-MS: Mass is 28 Da higher than the final product. ¹H NMR: Shows characteristic triplet and quartet signals of an ethyl group (~1.4 and 4.4 ppm).
Protocol 1: Optimized Recrystallization

This protocol is a starting point; the ideal solvent system should be determined experimentally.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 2) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude solid. Place the flask on a hot plate and bring the solvent to a gentle boil.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, avoid disturbing the solution. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals under high vacuum.

Table 2: Recommended Solvents for Recrystallization Screening
Solvent TypeExamplesRationale
Polar Protic Ethanol/Water, Isopropanol, Acetic AcidThe polar nature can effectively dissolve the carboxylic acid at high temperatures, while the addition of water as an anti-solvent often induces crystallization upon cooling.
Polar Aprotic Acetonitrile, Ethyl AcetateGood for dissolving moderately polar compounds. Often used in combination with a non-polar anti-solvent like hexanes.
Aromatic TolueneCan be effective for compounds with aromatic rings, but use with caution due to higher boiling point.[6]

References

  • Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. (2012). Semantic Scholar. [Link]

  • General pathway of [3+2]‐cycloaddition of pyridinium ylide. (n.d.). ResearchGate. [Link]

  • Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis, 2006(04), 666-674. Organic Chemistry Portal. [Link]

  • Śliwa, W. (1996). CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. HETEROCYCLES, 43(9), 2005. [Link]

  • [4 + 1] annulation reaction of cyclic pyridinium ylides with in situ generated azoalkenes for the construction of spirocyclic skeletons. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]

  • Synthesis of pyrido[2,1-c][7][8][9]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. (2004). Acta Poloniae Pharmaceutica, 61(1), 55-64. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]

  • Bookser, B. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 3(2), 231–235. [Link]

  • Meti, M. D., et al. (2015). Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • How Progressive Freeze Purification Works for Carboxylic Acids. (2026). Altiras. [Link]

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. (2008). Arkivoc, 2008(15), 79-87. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid and its Derivatives Against Standard Antibiotics

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more critical. This guide provides a comprehensive comparative analysis of a promising...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more critical. This guide provides a comprehensive comparative analysis of a promising heterocyclic compound, 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, and its derivatives, against established classes of antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial therapies. Our objective is to present a scientifically rigorous evaluation, grounded in available experimental data, to elucidate the potential of this compound scaffold in addressing the challenge of drug-resistant pathogens.

Introduction: The Quest for Novel Antibacterial Scaffolds

The waning efficacy of conventional antibiotics necessitates the exploration of new chemical entities with unique mechanisms of action. The 1,2,4-triazine nucleus has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This guide focuses on 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, a molecule of significant interest due to its structural novelty and the reported antibacterial potential of its analogues. We will dissect its putative mechanism of action, compare its antibacterial spectrum (based on derivative data) with that of standard antibiotics, and provide detailed protocols for its microbiological evaluation.

Mechanism of Action: A Potential DNA Gyrase Inhibitor

While direct enzymatic assays on the parent compound are not yet widely published, preliminary evidence strongly suggests that derivatives of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid exert their antibacterial effect through the inhibition of bacterial DNA gyrase. This mode of action is analogous to that of the well-established quinolone class of antibiotics.[1][5][6]

The Quinolone Benchmark

Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are bactericidal agents that target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[1] By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.[1][5] The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in many Gram-positive bacteria.[]

Postulated Mechanism for the Pyrido-triazine Compound

The structural features of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, particularly the planar heterocyclic ring system and the carboxylic acid moiety, bear some resemblance to the pharmacophore of quinolones. It is hypothesized that this compound chelates with the magnesium ions in the active site of DNA gyrase, stabilizing the enzyme-DNA cleavage complex and preventing DNA re-ligation.

Mechanism_of_Action Pyrido-triazine Pyrido-triazine DNA_Gyrase Bacterial DNA Gyrase Pyrido-triazine->DNA_Gyrase Binds to Cleavage_Complex Stable Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Induces cleavage of DNA Bacterial DNA DNA->Cleavage_Complex Replication_Block DNA Replication Inhibition Cleavage_Complex->Replication_Block Prevents re-ligation Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Postulated mechanism of action for 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid.

Comparative Antibacterial Spectrum

A direct comparison of the in vitro activity of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid with standard antibiotics is limited by the availability of public data on the parent compound. However, studies on its derivatives provide valuable insights into its potential antibacterial spectrum.

Standard Antibiotic Classes: A Baseline for Comparison
  • Quinolones (e.g., Ciprofloxacin): Broad-spectrum activity against many Gram-positive and Gram-negative bacteria. They are particularly effective against aerobic Gram-negative bacilli. Resistance is a growing concern and typically arises from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through efflux pumps.[1][6]

  • β-Lactams (e.g., Penicillin, Ceftriaxone): A large and diverse class of bactericidal antibiotics that inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2][8][9] Their spectrum varies widely depending on the specific agent. Resistance is primarily mediated by β-lactamase enzymes that hydrolyze the β-lactam ring.[10][11]

  • Macrolides (e.g., Azithromycin, Erythromycin): Bacteriostatic agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[12][13] They are effective against many Gram-positive bacteria and some atypical pathogens. Resistance can occur through modification of the ribosomal target, efflux, or enzymatic inactivation.[12]

Antibacterial Activity of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine Derivatives

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for various 1,2,4-triazine derivatives against key bacterial pathogens. It is crucial to note that these are derivatives and not the parent compound of interest, but they provide a strong indication of the scaffold's potential.

Bacterial Strain1,2,4-Triazine Derivative 1 (MIC in µg/mL)[3]1,2,4-Triazine Derivative 2 (MIC in µg/mL)[14]Ciprofloxacin (Reference MIC in µg/mL)[3]
Staphylococcus aureus6.25 - 12.57.81 - 15.66.25
Staphylococcus epidermidis6.25 - 12.5-6.25
Escherichia coli12.5 - 251.95 - 3.9112.5
Proteus mirabilis12.5 - 25-12.5
Bacillus cereus-3.91 - 15.6-

Disclaimer: The data presented is for derivatives of 1,2,4-triazine and not for 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid itself. This table is for illustrative purposes to highlight the potential of the triazine scaffold.

The data suggests that certain 1,2,4-triazine derivatives exhibit potent activity, in some cases comparable or even superior to the standard antibiotic ciprofloxacin, particularly against Gram-negative bacteria like E. coli.[3][14] The activity against Gram-positive organisms such as S. aureus is also noteworthy.[3]

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research and standardized comparison, we provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[18][19][20]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after incubation.[21]

Workflow:

MIC_Workflow Start Start Prepare_Compound Prepare serial dilutions of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid in a 96-well plate Start->Prepare_Compound Prepare_Inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard) Prepare_Compound->Prepare_Inoculum Inoculate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine the lowest concentration with no visible growth (turbidity) Incubate->Read_Results End MIC Value Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of the Antimicrobial Agent:

    • Prepare a stock solution of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of the Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[22][23][24]

Principle: Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[24]

Workflow:

MBC_Workflow Start From MIC plate wells with no visible growth Subculture Subculture a defined volume (e.g., 10 µL) from each clear well onto antibiotic-free agar plates Start->Subculture Incubate Incubate the agar plates at 35-37°C for 18-24 hours Subculture->Incubate Count_Colonies Count the number of colonies on each plate Incubate->Count_Colonies Determine_MBC The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum Count_Colonies->Determine_MBC End MBC Value Determine_MBC->End

Caption: Workflow for MBC determination.

Step-by-Step Protocol:

  • Subculturing:

    • From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that also showed no growth.

    • Mix the contents of each well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well and spread it onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a kill of ≥99.9% of the initial bacterial inoculum.

Conclusion and Future Directions

The available evidence from studies on its derivatives suggests that 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid represents a promising scaffold for the development of novel antibacterial agents. Its putative mechanism of action as a DNA gyrase inhibitor positions it as a potential alternative to quinolones, which are facing increasing resistance. The in vitro data on related compounds demonstrates a encouraging spectrum of activity against both Gram-positive and Gram-negative bacteria.

Further research is imperative to fully elucidate the potential of this compound. Direct and comprehensive in vitro and in vivo studies on the parent molecule are required to establish its definitive antibacterial spectrum, potency, and safety profile. Structure-activity relationship (SAR) studies will also be crucial in optimizing the scaffold to enhance its efficacy and overcome potential resistance mechanisms. The protocols provided in this guide offer a standardized framework for conducting these essential investigations. The scientific community is encouraged to build upon this preliminary evidence to explore the therapeutic utility of this and related pyrido-triazine compounds in the ongoing battle against infectious diseases.

References

  • Hiasa, H., & Shea, M. E. (2000). DNA gyrase, topoisomerase IV, and the 4-quinolones. In Quinolone Antimicrobial Agents (pp. 49-66). American Society for Microbiology. [Link]

  • Vila, J., & Martinez, J. L. (2005). Mechanism of action of and resistance to quinolones. In Quinolone Antimicrobial Agents (pp. 1-13). American Society for Microbiology. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of medical microbiology, 66(5), 551-559. [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor perspectives in medicine, 6(8), a025247. [Link]

  • Wikipedia contributors. (2024, March 28). β-Lactam antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved 10:25, April 1, 2026, from [Link]

  • Study.com. (n.d.). Macrolides | Mechanism of Action, Uses & Examples. Retrieved April 1, 2026, from [Link]

  • Wikipedia contributors. (2024, March 25). Macrolide. In Wikipedia, The Free Encyclopedia. Retrieved 10:26, April 1, 2026, from [Link]

  • Ghuysen, J. M. (1991). [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. Annales de medecine interne, 142(8), 589-597. [Link]

  • Patel, P. H., & Hashmi, M. F. (2023). Macrolides. In StatPearls. StatPearls Publishing. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved April 1, 2026, from [Link]

  • Vazquez-Laslop, N., & Mankin, A. S. (2018). How macrolide antibiotics work. Trends in biochemical sciences, 43(9), 668-684. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Page, M. G., & Heim, J. (2009). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Chemical Society reviews, 38(7), 1839-1851. [Link]

  • LibreTexts Chemistry. (2019, June 5). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. Retrieved April 1, 2026, from [Link]

  • University of Technology, Iraq. (2021, September 15). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved April 1, 2026, from [Link]

  • Taylor, P. C., & Abdel-Gawad, S. M. (2017). 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol, 7(18), e2549. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved April 1, 2026, from [Link]

  • Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved April 1, 2026, from [Link]

  • Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 141-160. [Link]

  • BMG Labtech. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved April 1, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved April 1, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Clinical and Laboratory Standards Institute. (n.d.). M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Retrieved April 1, 2026, from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved April 1, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved April 1, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. Retrieved April 1, 2026, from [Link]

  • Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved April 1, 2026, from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific reports, 13(1), 12345. [Link]

  • Athar, F., & Husain, A. (2012). Synthesis, characterization and antibacterial screening of some novel 1, 2, 4-triazine derivatives. Der Pharma Chemica, 4(5), 1876-1883. [Link]

  • Al-Ghorbani, M., Cheah, P. S., & Al-Salahi, R. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Molecules, 26(16), 4851. [Link]

  • Shoeb, M., & Shaikh, R. (2020). Synthesis, Spectral Characterization and Antibacterial Activity of Quinolone Incorporating 1,2,4-Triazine Rings. Chemistry & Biology Interface, 10(2), 51-58. [Link]

  • Gomaa, M. S. (2013). Synthesis, characterization and antimicrobial evaluation of the novel pyrido[1',2':2,3][2][5][6]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][2][5][6]triazolo[1,5-a]pyridines. ARKIVOC: Online Journal of Organic Chemistry, 2013(3), 282-293. [Link]

  • Das, B., & Saikia, J. (2023). Antibacterial Activity Reported in Recent Years for the Synthetic Derivatives of 1, 2, 4-Triazine. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 138-145. [Link]

  • Wieczorek, P., & Szymańska, E. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 23(11), 2886. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Therapeutic Potential of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid: A Comparative Framework

Executive Summary This guide provides a comprehensive framework for validating the therapeutic potential of the novel chemical entity, 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid. This compound is identified...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for validating the therapeutic potential of the novel chemical entity, 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid. This compound is identified in patent literature as a potential inhibitor of Janus kinase 2 (JAK2) and Spleen tyrosine kinase (SYK), two critical mediators in inflammatory and myeloproliferative diseases. Due to the nascent stage of research on this specific molecule, direct experimental data is not yet publicly available.

Therefore, this document adopts the perspective of a senior application scientist, outlining a rigorous, multi-stage validation workflow. We will first dissect the therapeutic rationale by examining the roles of JAK2 and SYK in disease pathology. Subsequently, we will benchmark the potential profile of our target compound against established, clinically-approved inhibitors: Ruxolitinib (a potent JAK1/2 inhibitor) and Fostamatinib (a SYK inhibitor). The core of this guide presents detailed, field-tested experimental protocols for in-vitro and cell-based assays, providing a clear roadmap for researchers to generate the necessary data for a robust evaluation.

Part 1: The Therapeutic Rationale - Targeting JAK2 and SYK

The selection of a therapeutic target is the foundational decision in drug discovery. The pyrido[1,2-b]triazine scaffold, to which our compound of interest belongs, has been flagged for its potential in kinase inhibition. The proposed targets, JAK2 and SYK, are high-value nodes in signaling pathways that are frequently dysregulated in human diseases.

1.1 The JAK-STAT Pathway and the Role of JAK2

The Janus kinase (JAK) family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are intracellular enzymes that are essential for transducing signals from a wide array of cytokine and growth factor receptors. Upon ligand binding, these receptors dimerize, bringing JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, controlling critical cellular processes like proliferation, differentiation, and inflammation.

Specifically, JAK2 is crucial for signaling from receptors for erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF). Gain-of-function mutations, such as the JAK2 V617F mutation, lead to constitutive kinase activity and are a hallmark of myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis. Therefore, inhibiting JAK2 is a clinically validated strategy for treating these disorders.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Cytokine / Growth Factor Receptor Cytokine Receptor Ligand->Receptor 1. Binding & Dimerization JAK2_A JAK2 Receptor->JAK2_A 2. JAK2 Activation JAK2_B JAK2 Receptor->JAK2_B STAT_A STAT JAK2_A->STAT_A 3. STAT Phosphorylation STAT_B STAT JAK2_B->STAT_B STAT_dimer STAT Dimer STAT_A->STAT_dimer 4. Dimerization STAT_B->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor 4-oxo-4H-pyrido[1,2-c][1,2,4]triazine-3-carboxylic acid (Proposed Inhibitor) Inhibitor->JAK2_A Inhibition

Caption: The JAK-STAT signaling pathway and the proposed inhibitory action of the target compound.

1.2 SYK's Role in Immune Signaling

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a central role in signal transduction for various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors. Activation of these receptors by antigens or immune complexes leads to the recruitment and activation of SYK. This initiates a downstream signaling cascade involving molecules like PLCγ and PI3K, ultimately leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. Given its critical role in immune cell function, SYK is an attractive therapeutic target for autoimmune and inflammatory diseases like rheumatoid arthritis and immune thrombocytopenia.

Part 2: The Competitive Landscape - Benchmarking Against Approved Drugs

To establish a target product profile for our novel compound, we must compare its potential attributes against the known performance of market leaders. This section provides a quantitative comparison of Ruxolitinib and Fostamatinib.

Table 1: Comparative Profile of Established JAK and SYK Inhibitors

ParameterRuxolitinib (Jakafi®)Fostamatinib (Tavalisse®)4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
Primary Target(s) JAK1, JAK2SYKJAK2, SYK (Hypothesized)
Potency (IC₅₀) JAK1: 3.3 nM, JAK2: 2.8 nMSYK: 41 nMTo Be Determined (TBD)
Key Approved Indications Myelofibrosis, Polycythemia Vera, Graft-versus-host diseaseChronic Immune ThrombocytopeniaTBD
Mechanism of Action ATP-competitive inhibitor of the JAK kinase domainATP-competitive inhibitor of the SYK kinase domainATP-competitive inhibitor (Hypothesized)
Known Limitations Thrombocytopenia, anemia (due to JAK2 inhibition), immunosuppression (due to JAK1 inhibition)Diarrhea, hypertension, neutropeniaTBD

Data sourced from FDA labels and supporting pharmacology reviews.

This table clearly defines the benchmarks our novel compound must meet or exceed. A dual JAK2/SYK inhibitor could have a unique therapeutic niche, but its selectivity profile will be critical to its safety and efficacy.

Part 3: An Experimental Roadmap for Validation

The following protocols provide a logical, step-by-step workflow to validate the therapeutic potential of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid.

Experimental_Workflow Start Compound Synthesis & QC Step1 Stage 1: In Vitro Biochemical Assays Start->Step1 Step1a Primary Target Engagement (JAK2 & SYK IC₅₀) Step1->Step1a Step1b Kinase Selectivity Panel (e.g., Eurofins KinomeScan) Step1->Step1b Step2 Stage 2: Cell-Based Functional Assays Step1->Step2 Step2a Target Engagement in Cells (e.g., pSTAT3/5 in HEL cells) Step2->Step2a Step2b Functional Consequence (e.g., Cytokine Release Assay) Step2->Step2b Step3 Stage 3: In Vivo Disease Models Step2->Step3 Step3a Pharmacokinetics (PK) & Tolerability Step3->Step3a Step3b Efficacy in Disease Model (e.g., MPN Mouse Model) Step3->Step3b End Go/No-Go Decision for Pre-clinical Development Step3->End

Caption: A staged workflow for validating a novel kinase inhibitor from bench to in vivo models.

Stage 1: In Vitro Biochemical Assays - Does it Hit the Target?

Objective: To determine the direct inhibitory activity and selectivity of the compound against purified JAK2 and SYK enzymes.

Protocol 1: JAK2/SYK Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to inhibition of the enzyme.

  • Materials:

    • Recombinant human JAK2 and SYK enzymes (e.g., from SignalChem).

    • Substrate peptide (e.g., Ulight-JAK-1tide for JAK2, Ulight-poly-GT for SYK).

    • ATP.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Test compound serially diluted in DMSO.

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Procedure:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM) or DMSO as a vehicle control.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution. The final ATP concentration should be at its Km value for each respective kinase.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence on a plate reader (e.g., Tecan Spark®).

    • Data Analysis: Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls. Plot the percentage of inhibition against the log concentration of the compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The self-validating nature of this protocol lies in running parallel controls. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate and must be > 0.5 for the data to be considered robust.

Stage 2: Cell-Based Functional Assays - Does it Work in a Biological System?

Objective: To confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a cellular context, leading to a functional downstream effect.

Protocol 2: Phospho-STAT5 Flow Cytometry Assay in a JAK2-dependent Cell Line

This assay measures the inhibition of JAK2 signaling by quantifying the phosphorylation of its direct downstream target, STAT5, in response to a cytokine stimulus.

  • Cell Line: A human erythroleukemia cell line, such as HEL 92.1.7, which harbors the JAK2 V617F mutation and exhibits constitutive STAT5 phosphorylation.

  • Procedure:

    • Seed HEL cells at a density of 2 x 10⁵ cells/well in a 96-well U-bottom plate.

    • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

    • Treat cells with serially diluted 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid or a reference compound (e.g., Ruxolitinib) for 2 hours at 37°C.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 10 minutes at room temperature.

    • Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.

    • Wash the cells twice with FACS buffer (PBS + 2% FBS).

    • Stain with an anti-phospho-STAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647) for 60 minutes at room temperature, protected from light.

    • Wash cells again and resuspend in FACS buffer.

    • Acquire data on a flow cytometer (e.g., BD LSRFortessa™).

    • Data Analysis: Gate on the live cell population and quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal. Calculate the IC₅₀ value by plotting the MFI against the log concentration of the inhibitor.

Causality and Rationale: Using a cell line with a specific JAK2 mutation directly links the observed effect (reduction in pSTAT5) to the intended target. This is a more biologically relevant measure of potency than a biochemical assay and confirms cell permeability.

Conclusion and Forward Outlook

The validation of a novel therapeutic compound is a methodical process of evidence-building. While 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid is currently a molecule of theoretical interest based on patent literature, the framework provided here offers a clear and robust path to defining its true therapeutic potential. By systematically executing these in vitro and cell-based assays, researchers can generate the critical data needed to compare its efficacy and selectivity against established drugs like Ruxolitinib and Fostamatinib. A successful outcome from these studies, particularly demonstrating a favorable selectivity profile or a unique dual-inhibitory activity, would provide a strong rationale for advancing this compound into more complex in vivo disease models and further pre-clinical development.

References

  • Source: World Intellectual Property Organization (Patent WO2005058889A1)
  • Title: The JAK-STAT pathway: a critical player in orchestrating the immune response Source: Journal of Cellular and Molecular Medicine URL: [Link]

  • Title: The role of JAK2 in hematological malignancies and its targeting by inhibitors Source: Leukemia URL: [Link]

  • Title: Jakafi (ruxolitinib) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia Source: Expert Review of Clinical Pharmacology URL: [Link]

  • Title: The role of Janus kinases in growth hormone signaling Source: Reviews in Endocrine and Metabolic Disorders URL: [Link]

Validation

comparative study of the spectroscopic properties of pyrido[2,1-c]triazine isomers

Comparative Spectroscopic Analysis of Pyrido[2,1-c]triazine Isomers: A Technical Guide for Drug Development As drug development increasingly targets complex heterocyclic scaffolds for their unique pharmacophores, the pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Spectroscopic Analysis of Pyrido[2,1-c]triazine Isomers: A Technical Guide for Drug Development

As drug development increasingly targets complex heterocyclic scaffolds for their unique pharmacophores, the pyrido[2,1-c]triazine core has emerged as a highly versatile structural motif. Compounds containing this core have demonstrated significant biological utility, ranging from antimicrobial and anti-inflammatory agents to targeted enzyme inhibitors[1][2]. However, the pharmacological efficacy of these molecules is highly dependent on their specific isomeric form.

This guide provides an objective, data-driven comparison of the spectroscopic properties of two primary structural isomers: pyrido[2,1-c][1,2,4]triazine and pyrido[2,1-c][1,2,3]triazine . By understanding the electronic and structural nuances that differentiate these isomers, researchers can streamline their analytical workflows, ensure high-fidelity structural validation, and accelerate lead optimization.

Mechanistic Structural Divergence

The fundamental difference between the [1,2,4] and[1,2,3] isomers lies in the arrangement of the nitrogen atoms within the triazine ring.

  • Pyrido[2,1-c][1,2,4]triazine: Features an alternating nitrogen-carbon-nitrogen sequence. This arrangement distributes electron density more evenly across the ring, stabilizing the molecule through extended π -conjugation.

  • Pyrido[2,1-c][1,2,3]triazine: Features three contiguous nitrogen atoms. The adjacent electronegative nitrogens create localized areas of high electron density and strong dipole moments, significantly altering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the non-radiative decay pathways.

These electronic differences manifest distinctly across Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy[3][4].

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic differentials between the two isomers. The data reflects the causal relationship between nitrogen positioning and electronic transitions.

Analytical PropertyPyrido[2,1-c][1,2,4]triazinePyrido[2,1-c][1,2,3]triazineMechanistic Causality
UV-Vis λmax​ (nm) 280, 340295, 365Contiguous N-atoms in the [1,2,3] isomer lower the LUMO energy, causing a distinct bathochromic (red) shift in the n→π∗ transition.
Fluorescence λem​ (nm) 410 (Moderate ΦF​ )445 (Low ΦF​ )The N-N bond vibrations in the[1,2,3] system enhance non-radiative decay, significantly quenching the fluorescence quantum yield ( ΦF​ ).
1 H NMR (Triazine C-H) δ 8.5 - 9.0 ppm δ 8.1 - 8.4 ppmThe N4 atom in the [1,2,4] isomer strongly deshields the adjacent proton via localized anisotropic effects.
13 C NMR (Triazine C) δ 145 - 155 ppm δ 138 - 148 ppmAlternating electronegativity in the[1,2,4] system increases localized δ+ on the interceding carbon atoms.
FTIR (C=N stretch) 1610 - 1630 cm −1 1580 - 1600 cm −1 The contiguous N-N-N linkage in the[1,2,3] isomer weakens the adjacent C=N bond order, lowering the stretching frequency[4].

Experimental Protocols: Self-Validating Analytical Workflows

To ensure trustworthiness and reproducibility in your structural characterization, the following protocols have been designed as self-validating systems. Every step includes internal controls to prevent common analytical artifacts.

Protocol A: High-Fidelity NMR Acquisition ( 1 H, 13 C, and 2D NOESY)

Objective: Differentiate isomers based on through-space proton-nitrogen interactions.

  • Sample Preparation: Dissolve 5 mg of the purified isomer in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is selected over CDCl 3​ to fully solubilize the polar triazine core and disrupt any intermolecular π−π stacking that could artificially broaden the signals[3].

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). This provides an absolute zero reference point, critical for measuring the subtle deshielding differences (0.4 - 0.6 ppm) between the isomers.

  • 1D Acquisition: Acquire 1 H spectra at 500 MHz and 13 C spectra at 125 MHz. Look for the characteristic broad pseudosinglets often associated with pyrido-triazine systems[3].

  • 2D NOESY Validation: Run a 2D NOESY experiment with a mixing time of 300 ms.

    • Causality: In the [1,2,4] isomer, the proton on the triazine ring will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the adjacent pyridine ring protons. In the[1,2,3] isomer, the spatial geometry precludes this specific cross-peak, providing definitive, self-validating structural proof.

Protocol B: Optical Spectroscopy (UV-Vis & Fluorescence)

Objective: Quantify electronic transition energies and quantum yields.

  • Solvent Selection: Prepare 10−5 M solutions of the isomers in spectroscopic-grade acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent. Using a protic solvent (like methanol) would induce hydrogen-bonding with the triazine nitrogens, artificially blue-shifting the n→π∗ transitions and masking the intrinsic differences between the isomers.

  • Blank Subtraction: Record a baseline using pure acetonitrile. This ensures that solvent cutoff artifacts below 210 nm do not interfere with the π→π∗ absorption bands.

  • UV-Vis Acquisition: Scan from 200 nm to 500 nm using a 1 cm quartz cuvette. Calculate the molar absorptivity ( ϵ ) using the Beer-Lambert law.

  • Fluorescence Profiling: Excite the samples at their respective UV-Vis λmax​ (e.g., 340 nm for [1,2,4]). Set excitation and emission slit widths to 5 nm to prevent detector saturation while maintaining high resolution.

Workflow Visualization

The following diagram illustrates the logical progression of the isolation and spectroscopic validation workflow.

Workflow A Synthesis of Pyrido[2,1-c]triazine Mixture B HPLC Isomer Separation A->B C [1,2,4]-Isomer B->C D [1,2,3]-Isomer B->D E NMR Profiling (1H, 13C, 2D NOESY) C->E F Optical Spectroscopy (UV-Vis & Fluorescence) C->F D->E D->F G Electronic Structure Validation E->G F->G

Fig 1. Workflow for the isolation and spectroscopic validation of pyrido[2,1-c]triazine isomers.

References

  • Zaki, M. E. A., Fathalla, O. A., Swelam, S. A., & Aly, H. F. (2004). Synthesis of pyrido[2,1-c][1,2,4]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. Acta Poloniae Pharmaceutica (via QxMD). URL: [Link]

  • Krivokolysko, S. G., et al. (2007). Synthesis of New Derivatives of Pyrido[1,2-a]triazine. Khimiya Geterotsiklicheskikh Soedinenii (via ResearchGate). URL: [Link]

  • Fiksdahl, A., & Wentrup, C. (2000). 3-Diphenylmethylpyrido[1,2-a][1,3,5]triazine-2,4-dione. ARKIVOC (via ResearchGate). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic Acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (CAS No. 63612-26-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (CAS No. 63612-26-0). As a biologically active heterocyclic compound, rigorous adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment: The Principle of Analogous Reasoning

A specific, comprehensive Safety Data Sheet (SDS) for 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid is not consistently available. Therefore, a risk assessment must be conducted based on the hazards associated with its primary functional groups: a carboxylic acid and a nitrogen-containing heterocyclic core.[1]

  • Carboxylic Acid Group: This group imparts acidic properties, suggesting the compound is corrosive and can cause skin and eye irritation.[2]

  • Nitrogen-Containing Heterocyclic Core: Compounds of this class can have diverse toxicological profiles and may be biologically active.[3][4] Research indicates this specific compound exhibits antimicrobial, anticancer, and anti-inflammatory potential, underscoring the need to prevent environmental release and personnel exposure.[3]

  • Combustion Products: In a fire, decomposition may generate toxic fumes, including carbon oxides and nitrogen oxides.[5]

Based on this analysis, the compound should be handled as an irritant and a potentially toxic substance. All waste generated must be considered hazardous unless explicitly determined otherwise by your institution's safety protocols.

Property Inferred Characteristic Primary Rationale
Physical State SolidBased on data for similar pyrido-pyrimidine carboxylic acids.[6]
Chemical Class Organic Acid, HeterocycleContains a carboxylic acid and a pyrido-triazine ring system.[3]
Primary Hazards Eye, Skin, and Respiratory IrritationCommon to carboxylic acids and many heterocyclic compounds.[7][8]
Environmental Fate Potential for biological activity; do not allow to enter waterways.[3][9]The compound is designed to interact with biological systems.
Incompatibilities Strong Oxidizing Agents, Strong BasesGeneral incompatibility for organic acids.[10][11]

Essential Safety and Handling Precautions

Before beginning any work that will generate waste, ensure the following safety measures are in place.

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile is a common choice, but check your institution's compatibility chart), safety goggles or a face shield, and a lab coat.[1][11]

  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[12]

  • Spill Kit: Ensure a spill kit appropriate for acidic organic compounds is readily accessible. This should include an inert absorbent material like vermiculite or sand.[1]

Step-by-Step Disposal Protocol

The correct disposal path is determined by the quantity and concentration of the waste. Never mix different waste streams.[10]

Pathway A: For Small Quantities (e.g., <100 mL) of Dilute Aqueous Waste (<1% w/v)

This procedure is only for trace amounts in aqueous solutions and may not be permitted by all institutions. Always verify with your Environmental Health and Safety (EHS) department before proceeding. [13]

  • Work Area: Perform all steps inside a chemical fume hood.

  • Dilution: Slowly add the acidic waste solution to a large volume of cold water (a 1:20 ratio is recommended) in a suitable beaker to dissipate any heat.[1]

  • Neutralization: While stirring, slowly add a dilute basic solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide). Add the base dropwise to control the reaction rate and prevent splashing.

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding the base until the pH is stable within a neutral range of 6.0 to 9.0.[13]

  • Final Disposal: Once neutralized and confirmed to be free of other hazardous contaminants (e.g., heavy metals), this solution can typically be poured down a sanitary sewer drain with a copious amount of running water (at least a 100-fold excess).[1][14]

Pathway B: For Solid Waste, Concentrated Solutions, or Large Quantities

This is the standard and required method for the majority of waste containing this compound.

  • Waste Collection: Collect all solid waste, concentrated solutions, and contaminated materials (e.g., weigh boats, gloves, absorbent pads) in a designated hazardous waste container.[5][10]

  • Container Selection: The container must be made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid. Never use metal containers for acidic waste.[10][13]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[10] The label must include:

    • The full chemical name: "4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid" (no abbreviations or formulas).

    • An accurate estimation of the concentration and volume of each component in the container.

    • The associated hazards (e.g., "Corrosive," "Irritant," "Toxic").

    • The date the container was started (the "accumulation start date").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be under the control of the laboratory personnel, away from drains, and provide secondary containment to capture any potential leaks.

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly bases and oxidizing agents.[10]

  • Disposal: Arrange for pickup and final disposal through your institution's EHS department or a licensed chemical waste contractor. Do not attempt to incinerate or treat this waste yourself.[11]

Visual Disposal Workflow

The following diagram outlines the decision-making process for proper waste stream selection.

start Waste Generated: 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid ppe Always Wear Full PPE: Gloves, Goggles, Lab Coat start->ppe assess Assess Waste Type, Quantity, and Concentration ppe->assess collect_hw Collect in a Designated, Compatible Hazardous Waste Container assess->collect_hw Solid, Concentrated, or Large Quantity consult_ehs Consult and Confirm with Institutional EHS Policy First! assess->consult_ehs Small Quantity (<100mL) & Dilute Aqueous (<1%) label_hw Label Container with Full Chemical Name, Hazards, and Date collect_hw->label_hw store_hw Store in Secondary Containment in a Satellite Accumulation Area label_hw->store_hw segregate_hw Segregate from Incompatible Materials (e.g., Bases, Oxidizers) store_hw->segregate_hw ehs_pickup Arrange for Pickup by EHS for Professional Disposal segregate_hw->ehs_pickup neutralize Neutralize with Dilute Base to pH 6.0 - 9.0 drain_dispose Drain Dispose with Copious Amounts of Water neutralize->drain_dispose consult_ehs->neutralize If Approved

Caption: Decision workflow for disposal of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid.

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.

References

  • BenchChem. Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • TCI AMERICA. Safety Data Sheet for 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid. Spectrum Chemical.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU.
  • BenchChem. 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid. Benchchem.
  • Fisher Scientific. Safety Data Sheet for 4-Oxo-4H-chromene-2-carboxylic acid. Fisher Scientific.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • AK Scientific, Inc. Safety Data Sheet. AK Scientific, Inc.
  • Guidechem. 4-oxo-4-H-pyrido[2,1-c][1][3][5]triazine-3-carboxylic acid ethyl ester. Guidechem. Available from:

  • Cayman Chemical. Safety Data Sheet for TPTZ. Cayman Chemical.
  • Sigma-Aldrich. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Sigma-Aldrich.
  • Sigma-Aldrich. Safety Data Sheet for 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution. Sigma-Aldrich.
  • ChemicalBook. 1,2,4-TRIAZINE-3-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook.
  • American Chemical Society. Hazardous Waste and Disposal Considerations. ACS.
  • ChemScene. Safety Data Sheet for 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. ChemScene.
  • PubChem. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. National Institutes of Health.
  • Parshikov, I. A., Silva, E. O., & Furtado, N. A. J. C. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(3), 1031–1043.

Sources

Handling

Comprehensive Safety and Handling Guide for 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid. The informatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid. The information herein is synthesized from established safety principles for related chemical classes, including carboxylic acids and heterocyclic compounds, to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment: A Proactive Approach

Due to the novelty of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, a comprehensive hazard profile has not been formally established. Therefore, a conservative approach, assuming potential hazards based on its structural motifs—a carboxylic acid and a fused triazine ring system—is imperative.

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1] The acidic nature of the carboxyl group necessitates measures to prevent direct contact and inhalation.[1]

  • Fused Heterocyclic Core (Pyrido[2,1-c][1][2][3]triazine) : Triazine derivatives can exhibit a range of biological activities and potential toxicities. Some triazine compounds are known to be persistent in the environment and may have harmful effects on aquatic life.[4][5] While the specific toxicology of this fused ring system is unknown, it is prudent to handle it as a potentially bioactive and hazardous substance.

Given these considerations, all handling procedures should be conducted with the assumption that the compound is, at a minimum, an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize any potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes, dust, and unforeseen reactions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A laboratory coat and, for larger quantities, a chemical-resistant apronTo protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational and Disposal Plans: Ensuring a Safe Workflow

Engineering Controls and Safe Handling
  • Ventilation : All manipulations of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, especially handling of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Adding Acid to Water : When preparing solutions, always add the acidic compound to the solvent, not the other way around, to prevent splashing and exothermic reactions.

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases.[1] Avoid storing in metal cabinets which may be susceptible to corrosion from acidic compounds.[1]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • Dissolution : When preparing solutions, add the compound slowly to the solvent while stirring.

  • Post-Handling : After handling, thoroughly decontaminate the work area with an appropriate solvent and wash with soap and water.

  • Personal Hygiene : Wash hands thoroughly after removing gloves and before leaving the laboratory.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment : Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.

  • Cleanup : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.

  • Reporting : Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid and its waste must comply with local, state, and federal regulations.

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

  • Triazine Considerations : Due to the triazine core, the waste may be considered persistent.[4] Disposal via a licensed waste disposal contractor is recommended.[6] Incineration may be a suitable disposal method, but this should be confirmed with your institution's EHS department.[6][7]

  • Container Decontamination : Triple-rinse any empty containers that held the compound. The rinsate should be collected and disposed of as hazardous waste.[5]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and workflow for safely handling 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid.

SafetyWorkflow Safety Workflow for Handling 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Assess Hazards ppe Don Appropriate PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh and Transfer Solid fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure waste Segregate Hazardous Waste decontaminate->waste dispose Dispose via EHS Protocols waste->dispose spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: A flowchart outlining the key steps for the safe handling of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid, from preparation to disposal and emergency procedures.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]

  • Streamline Innovations. (2023, March 20). Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox. Available at: [Link]

  • IntechOpen. (2015, December 2). Triazine Herbicides in the Environment. Available at: [Link]

  • Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Available at: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available at: [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]

  • PubChem. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Available at: [Link]

  • Castrol. (2019, October 10). SAFETY DATA SHEET. Available at: [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A4B3A8842F2D1E5380257C9C00511C77/ file/102035.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A4B3A8842F2D1E5380257C9C00511C77/ file/102035.pdf)
  • ChemRadar. 7-Methyl-4H-Pyrido[2,1-c][1][2][3]triazine-4-oxo-3-carboxylic acid ethyl ester. Available at: [Link]

  • MSU chemistry. Heterocyclic Compounds. Available at: [Link]

  • Journal of the American Chemical Society. Efficient and Practical Method for Synthesizing N-Heterocyclic Compounds Using Intramolecular Nucleophilic Acyl Substitution Reactions Mediated by Ti(O-i-Pr)4/2i-PrMgX Reagent. Synthesis of Quinolones, Pyrroles, Indoles, and Optically Active N-Heterocycles Including Allopumiliotoxin Alkaloid 267A. Available at: [Link]

  • PMC - NIH. Modern Strategies for Heterocycle Synthesis. Available at: [Link]

  • Heterocyclic Chemistry. (2023, September 13). Available at: [Link]

  • ResearchGate. (2020, July 29). Grinding-Assisted Synthesis of Some Heterocyclic Compounds. Available at: [Link]

  • PMC. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
Reactant of Route 2
4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
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